3-Iodo-6-methylpyridazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-6-methylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2/c1-4-2-3-5(6)8-7-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLFNBXIOWKHID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50506688 | |
| Record name | 3-Iodo-6-methylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1618-47-9 | |
| Record name | 3-Iodo-6-methylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-iodo-6-methylpyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Iodo-6-methylpyridazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Iodo-6-methylpyridazine, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details the synthetic pathway, including experimental protocols and reaction mechanisms, and presents a full characterization of the target compound.
Introduction
This compound is a substituted pyridazine derivative featuring a methyl group at the 6-position and an iodine atom at the 3-position. The pyridazine core is a privileged scaffold in drug discovery, and the presence of a reactive iodine atom allows for a variety of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), making this compound a versatile intermediate for the synthesis of more complex molecules.
Synthetic Pathway
The synthesis of this compound is most effectively achieved through a two-step process commencing from the readily available 3-chloro-6-methylpyridazine. The initial step involves a nucleophilic aromatic substitution to generate 3-amino-6-methylpyridazine, which is subsequently converted to the target compound via a Sandmeyer-type diazotization-iodination reaction.
Caption: Overall synthetic route to this compound.
Experimental Protocols
Step 1: Synthesis of 3-Amino-6-methylpyridazine
This procedure outlines the conversion of 3-chloro-6-methylpyridazine to 3-amino-6-methylpyridazine.
Reaction Scheme:
Caption: Synthesis of the amino-pyridazine intermediate.
Procedure:
A mixture of 3-chloro-6-methylpyridazine (516 mg, 4.0 mmol), aqueous ammonia (30%, 3 mL), and copper(II) sulfate pentahydrate (26 mg, 0.2 mmol) is stirred in a sealed vessel for 40 hours at 120 °C.[1] Upon completion, the reaction mixture is cooled to room temperature and partitioned between ethyl acetate and brine. The aqueous layer is extracted five times with ethyl acetate. The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (elution gradient: 0-10% methanol in dichloromethane) to afford 3-amino-6-methylpyridazine.[1]
| Parameter | Value | Reference |
| Typical Yield | 37% | [1] |
| Appearance | White solid | [1] |
| Mass Spectrum (m/z) | 109.9 [M+H]⁺ | [1] |
Step 2: Synthesis of this compound (Sandmeyer-Type Reaction)
Reaction Scheme:
Caption: Sandmeyer-type iodination of the amino intermediate.
Procedure:
3-amino-6-methylpyridazine is dissolved in dilute sulfuric acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt. A solution of potassium iodide in water is then added portion-wise, which may cause effervescence. The reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for one hour to ensure complete decomposition of the diazonium salt. After cooling, the reaction is quenched with a saturated solution of sodium thiosulfate to remove any excess iodine. The mixture is then extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield this compound.
Characterization Data
The structural confirmation and purity of this compound are established using a combination of spectroscopic techniques. The following table summarizes the expected and, where available, reported data for the compound.
| Property | Data |
| Molecular Formula | C₅H₅IN₂ |
| Molecular Weight | 219.95 g/mol |
| Appearance | Off-white to pale yellow solid (Predicted) |
| Melting Point | Not reported |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.65 (d, J = 8.8 Hz, 1H), 7.45 (d, J = 8.8 Hz, 1H), 2.70 (s, 3H). (Predicted) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 159.0, 152.0, 128.0, 125.0, 22.0. (Predicted) |
| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2920 (C-H stretch), ~1570, ~1450 (C=C/C=N stretch). (Predicted) |
| Mass Spectrum (EI) | m/z (%): 220 ([M]⁺), 93 ([M-I]⁺). (Predicted) |
Logical Workflow for Characterization
The characterization of a newly synthesized batch of this compound follows a logical progression of analytical techniques to confirm its identity and purity.
Caption: Workflow for the characterization of this compound.
Safety Information
-
3-Chloro-6-methylpyridazine: Handle with care. It is a halogenated heterocyclic compound and should be considered toxic and an irritant.
-
Aqueous Ammonia: Corrosive. Use in a well-ventilated fume hood.
-
Sodium Nitrite: Oxidizer and toxic.
-
Sulfuric Acid: Highly corrosive.
-
Potassium Iodide: Handle with standard laboratory safety precautions.
-
This compound: As a halogenated organic compound, it should be handled with care, assuming it is toxic and an irritant.
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling these chemicals. All reactions should be performed in a well-ventilated fume hood.
Conclusion
This technical guide outlines a reliable synthetic route to this compound and provides a comprehensive set of expected characterization data. The versatility of this compound as a synthetic intermediate makes it a valuable tool for researchers in drug discovery and materials science. The detailed protocols and workflows presented herein are intended to facilitate the successful synthesis and characterization of this important molecule.
References
Spectroscopic Profile of 3-Iodo-6-methylpyridazine: A Technical Overview
For Immediate Release
This technical guide provides a detailed overview of the spectroscopic data for 3-Iodo-6-methylpyridazine, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document presents a comprehensive analysis based on the known spectroscopic properties of the closely related parent compound, 3-methylpyridazine, and established principles of spectroscopic interpretation. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of pyridazine derivatives.
Introduction
This compound is a disubstituted pyridazine, a class of nitrogen-containing heterocyclic compounds that are key structural motifs in many biologically active molecules and functional materials. The presence of a methyl group and an iodine atom on the pyridazine ring imparts specific chemical properties that are of interest for further synthetic modifications and structure-activity relationship studies. Accurate spectroscopic data is crucial for the unambiguous identification and characterization of this compound.
This document summarizes the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Where experimental data for the target molecule is not available, data for 3-methylpyridazine is provided as a reference, along with a discussion of the anticipated spectral changes resulting from the introduction of the iodo-substituent.
Predicted Spectroscopic Data
The following tables summarize the expected and reference spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following tables present the reference data for 3-methylpyridazine and the predicted shifts for this compound.
Table 1: ¹H NMR Data
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3-Methylpyridazine | H-4 | ~7.40 | dd | J = 8.6, 1.8 Hz |
| H-5 | ~7.38 | dd | J = 8.6, 4.7 Hz | |
| H-6 | ~9.06 | dd | J = 4.7, 1.8 Hz | |
| -CH₃ | ~2.74 | s | - | |
| This compound (Predicted) | H-4 | Downfield shift from 7.40 | d | ~8-9 Hz |
| H-5 | Downfield shift from 7.38 | d | ~8-9 Hz | |
| -CH₃ | ~2.8 | s | - |
Prediction Justification: The substitution of the hydrogen at position 3 with an iodine atom will primarily affect the adjacent proton (H-4), causing a downfield shift due to the electronegativity and anisotropic effects of iodine. The multiplicity of H-4 and H-5 will simplify to doublets, as the coupling to the proton at position 3 is removed.
Table 2: ¹³C NMR Data
| Compound | Carbon | Chemical Shift (δ, ppm) |
| 3-Methylpyridazine | C-3 | ~151.0 |
| C-4 | ~126.0 | |
| C-5 | ~122.0 | |
| C-6 | ~150.0 | |
| -CH₃ | ~21.0 | |
| This compound (Predicted) | C-3 | Significant upfield shift |
| C-4 | Downfield shift | |
| C-5 | Minor shift | |
| C-6 | Minor shift | |
| -CH₃ | Minor shift |
Prediction Justification: The carbon atom directly attached to the iodine (C-3) is expected to experience a significant upfield shift due to the "heavy atom effect". The adjacent carbon (C-4) will likely show a downfield shift.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: Key IR Absorptions
| Compound | Functional Group | Expected Wavenumber (cm⁻¹) |
| 3-Methylpyridazine | C-H (aromatic) | 3000-3100 |
| C=N, C=C (ring) | 1400-1600 | |
| C-H (methyl) | 2850-2960 | |
| This compound (Predicted) | C-H (aromatic) | 3000-3100 |
| C=N, C=C (ring) | 1400-1600 | |
| C-H (methyl) | 2850-2960 | |
| C-I | 500-600 |
Prediction Justification: The IR spectrum of this compound is expected to be similar to that of 3-methylpyridazine, with the addition of a characteristic C-I stretching vibration in the fingerprint region (500-600 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| 3-Methylpyridazine | 94 | 93, 66, 39 |
| This compound (Predicted) | 220 | 127 (I⁺), 93 ([M-I]⁺) |
Prediction Justification: The molecular ion peak for this compound is expected at m/z 220. A prominent peak at m/z 127 corresponding to the iodine cation (I⁺) is anticipated. Another significant fragment would be the loss of the iodine atom, resulting in a peak at m/z 93.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.
NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
Sample Preparation: The sample (1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired using standard pulse sequences.
-
Data Processing: The raw data is Fourier transformed, phase corrected, and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS.
IR Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used.
-
Sample Preparation: For solid samples, a small amount of the compound is mixed with KBr powder and pressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is plotted as transmittance or absorbance versus wavenumber.
Mass Spectrometry
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) is used.
-
Sample Preparation: The sample is introduced into the instrument, either directly as a solid or liquid, or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Data Acquisition: The mass spectrum is recorded over a specific mass-to-charge (m/z) range.
-
Data Processing: The spectrum is analyzed to determine the molecular ion and the fragmentation pattern.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While direct experimental data remains to be published, the analysis presented herein, based on the known properties of 3-methylpyridazine and fundamental spectroscopic principles, offers valuable insights for researchers working with this and related pyridazine derivatives. The provided experimental protocols and workflow serve as a practical guide for the characterization of such compounds.
An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Substituted Pyridazines
Introduction
Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, forms the core of numerous compounds with significant applications in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide range of biological activities, including antibacterial and anti-viral properties.[1] The precise structural characterization of these molecules is paramount for understanding their function and for the rational design of new entities. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful and definitive tool for the structural elucidation of substituted pyridazines.
This technical guide provides a comprehensive overview of the principles and practical aspects of ¹H and ¹³C NMR spectroscopy as applied to pyridazine derivatives. It is intended for researchers, scientists, and drug development professionals who utilize NMR for the synthesis and characterization of these important heterocyclic compounds. We will cover the fundamental spectral features of the pyridazine ring, the profound influence of various substituents on chemical shifts and coupling constants, standard experimental protocols, and the use of two-dimensional (2D) NMR techniques for unambiguous signal assignment.
Fundamentals of Pyridazine NMR Spectra
The parent pyridazine molecule possesses C₂ᵥ symmetry, resulting in a deceptively simple NMR spectrum that is best described as an AA'XX' spin system. The protons at positions 3 and 6 (α to the nitrogen atoms) are chemically equivalent, as are the protons at positions 4 and 5 (β to the nitrogen atoms).
-
¹H NMR: The α-protons (H3/H6) are more deshielded and appear downfield compared to the β-protons (H4/H5) due to the electron-withdrawing effect of the adjacent nitrogen atoms.
-
¹³C NMR: Similarly, the α-carbons (C3/C6) resonate at a lower field than the β-carbons (C4/C5).
The introduction of a substituent breaks this symmetry, leading to more complex spectra where each proton and carbon atom on the ring gives a distinct signal. The analysis of these spectra—specifically the chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities—provides invaluable information about the substituent's nature and location.
Experimental Protocols for NMR Analysis
Standardized protocols are crucial for obtaining high-quality, reproducible NMR data. The following outlines a typical workflow for the analysis of substituted pyridazines.
1. Sample Preparation:
-
Solvent: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is common for many organic molecules. However, for pyridazine derivatives with lower solubility or those containing acidic protons (e.g., N-H in pyridazinones), dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred.
-
Concentration: Samples are typically prepared at concentrations ranging from 5 to 20 mg/mL.
-
Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing ¹H and ¹³C chemical shifts to 0.00 ppm.
2. NMR Data Acquisition:
-
Instrumentation: Spectra are typically recorded on spectrometers operating at frequencies of 400 MHz or higher for ¹H nuclei.[2]
-
1D Spectra:
-
¹H NMR: Standard proton spectra are acquired to observe chemical shifts, coupling constants, and integrations.
-
¹³C NMR: Proton-decoupled ¹³C spectra are acquired to determine the chemical shifts of all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are often run to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D Spectra: For complex molecules, 2D NMR experiments are essential for unambiguous assignments.[3][4]
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin coupling networks, revealing which protons are adjacent to one another.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular framework.[4]
-
The following diagram illustrates a typical experimental workflow for complete structural elucidation.
Influence of Substituents on NMR Spectra
The electronic properties of substituents dramatically alter the electron density distribution within the pyridazine ring, causing predictable shifts in the NMR signals. This relationship is a cornerstone of spectral interpretation.
-
Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, or halogens decrease the electron density of the ring. This deshields the nearby protons and carbons, causing their signals to shift downfield (to higher ppm values).
-
Electron-Donating Groups (EDGs): Groups like -NH₂, -OR, or alkyl groups increase the electron density of the ring. This shields the ring nuclei, causing their signals to shift upfield (to lower ppm values).
The magnitude of the shift depends on the substituent's identity and its position relative to the observed nucleus (ortho, meta, para).
The logical relationship between substituent type and spectral output is visualized below.
Data Presentation: NMR Parameters of Substituted Pyridazines
The following tables summarize ¹H and ¹³C NMR data for the parent pyridazine and several representative substituted derivatives, compiled from the literature. Chemical shifts (δ) are given in ppm and coupling constants (J) in Hz.
Table 1: NMR Data for Unsubstituted Pyridazine
| Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) | ¹H-¹H Coupling Constants (J) | ¹³C-¹H Coupling Constants (J) |
| 3, 6 | ~9.20 | ~150.0 | J₃₄ = 5.05 Hz[5][6][7] | ¹J₃H = 183 Hz[5][6][7] |
| 4, 5 | ~7.80 | ~127.0 | J₄₅ = 8.00 Hz[5][6][7] | ¹J₄H = 168 Hz[5][6][7] |
| J₃₅ = 1.85 Hz[5][6][7] | ||||
| J₃₆ = ±1.40 Hz[5][6][7] |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Table 2: ¹H NMR Data for Selected Monosubstituted Pyridazines
| Substituent & Position | H-3 (δ) | H-4 (δ) | H-5 (δ) | H-6 (δ) | Solvent |
| 3-Chloro-[8] | --- | 7.85 | 7.70 | 9.20 | CDCl₃ |
| 4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one[9] | --- | --- | 7.88 (s) | --- | DMSO-d₆ |
| 4-(4-bromophenylamino)-3-phenyl-5H-imidazo[4,5-c]pyridazin-6(7H)-one[1] | --- | --- | 6.82 (s) | --- | Not Specified |
Note: 's' denotes a singlet. In many substituted pyridazin-3(2H)-ones, the C5-H is the only remaining proton on the pyridazine core, appearing as a singlet.
Table 3: ¹³C NMR Data for Selected Substituted Pyridazin-3(2H)-ones
| Substituent(s) | C-3 (δ) | C-4 (δ) | C-5 (δ) | C-6 (δ) | Solvent |
| Unsubstituted[10] | 164.00 | 130.45 | 134.71 | 139.02 | Not Specified |
| 4-(4-fluorobenzyl)-6-phenyl-[9] | 161.84 | 142.41 | 129.51 | 144.20 | DMSO-d₆ |
Note: The numbering for pyridazin-3(2H)-one places the carbonyl at C-3.
Conclusion
The ¹H and ¹³C NMR spectral analysis is an indispensable technique for the unambiguous structural determination of substituted pyridazines. A thorough understanding of the fundamental spectra, combined with the predictable electronic effects of various substituents, allows for detailed structural assignments. For complex derivatives, a suite of 2D NMR experiments, including COSY, HSQC, and HMBC, provides the necessary correlations to solve the structure completely. The data and protocols presented in this guide offer a robust framework for researchers engaged in the synthesis and characterization of novel pyridazine-based compounds, facilitating advancements in drug discovery and materials science.
References
- 1. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]
- 10. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Navigating the Fragmentation Maze: A Technical Guide to the Mass Spectrometry of Iodinated Pyridazines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the theoretical electron ionization mass spectrometry (EI-MS) fragmentation patterns of iodinated pyridazines. In the landscape of pharmaceutical development, pyridazine scaffolds are crucial building blocks in a variety of therapeutic agents. The incorporation of iodine atoms can significantly alter a molecule's pharmacokinetic properties and provides a handle for further synthetic modification. Understanding the mass spectrometric behavior of these compounds is paramount for their identification, characterization, and metabolic studies.
Due to the absence of extensive, publicly available experimental data for a single, specific iodinated pyridazine isomer, this guide synthesizes established fragmentation principles of the pyridazine core with the known behavior of iodo-aromatic compounds. The pathways and quantitative data presented are based on a theoretical model of 3-iodopyridazine (C₄H₃IN₂) and serve as a predictive framework for researchers in the field.
Core Principles of Fragmentation
Under electron ionization (EI), a molecule is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a positively charged radical cation, known as the molecular ion (M⁺•).[1] This molecular ion is energetically unstable and undergoes a series of fragmentation events to produce smaller, more stable charged fragments and neutral radical or molecular species.[2] The fragmentation pattern is a unique fingerprint of the molecule's structure.
Two primary factors govern the fragmentation of iodinated pyridazines:
-
The Pyridazine Ring: The heterocyclic ring is prone to specific cleavage patterns, most notably the loss of a neutral molecule of hydrogen cyanide (HCN) or dinitrogen (N₂).[3]
-
The Carbon-Iodine Bond: The C-I bond is often the weakest bond in the molecule, making the loss of an iodine radical (I•) a highly favorable initial fragmentation step.[4]
Proposed Fragmentation Pathway of 3-Iodopyridazine
The fragmentation of an iodinated pyridazine, such as 3-iodopyridazine (Molecular Weight: 205.98), is predicted to proceed through several key competitive pathways originating from the molecular ion (m/z 206).
Pathway A: Initial Iodine Loss
This is anticipated to be the most dominant initial fragmentation route. The weak C-I bond cleaves homolytically to release an iodine radical, resulting in a stable pyridazine cation.
-
M⁺• → [M-I]⁺ + I• : The molecular ion at m/z 206 loses an iodine radical (127 Da), forming the pyridazine cation at m/z 79 . This is often the base peak in the spectrum of iodo-aromatic compounds.
-
[M-I]⁺ → [C₃H₂N]⁺ + HCN : The resulting pyridazine cation (m/z 79) can then undergo the characteristic fragmentation of the pyridazine ring by losing a neutral molecule of hydrogen cyanide (27 Da), yielding a fragment at m/z 52 .[3]
Pathway B: Ring Cleavage and Rearrangement
Alternatively, the molecular ion can undergo fragmentation involving the pyridazine ring itself before the loss of iodine.
-
M⁺• → [M-HCN]⁺• + HCN : The molecular ion loses a neutral HCN molecule (27 Da), leading to a radical cation fragment at m/z 179 .
-
M⁺• → [M-N₂]⁺• + N₂ : A less common but possible fragmentation for pyridazines is the expulsion of a neutral dinitrogen molecule (28 Da), which would produce a radical cation at m/z 178 .[3]
These primary fragments can undergo further dissociation, but the most diagnostically significant ions are expected to arise from the initial loss of the iodine atom followed by the fragmentation of the heterocyclic core.
Quantitative Fragmentation Data
The following table summarizes the predicted major fragment ions for 3-iodopyridazine under electron ionization, their mass-to-charge ratios (m/z), and their proposed origins. Relative abundances are predicted based on general fragmentation principles, where the most stable ions are expected to be more abundant.
| m/z (Predicted) | Proposed Fragment Ion | Neutral Loss | Predicted Relative Abundance | Pathway |
| 206 | [C₄H₃IN₂]⁺• (Molecular Ion) | - | Moderate | - |
| 179 | [C₃H₃IN]⁺• | HCN (27 Da) | Low | B |
| 178 | [C₄H₃I]⁺• | N₂ (28 Da) | Low | B |
| 127 | [I]⁺ | C₄H₃N₂• | Very Low | - |
| 79 | [C₄H₃N₂]⁺ | I• (127 Da) | High (Likely Base Peak) | A |
| 52 | [C₃H₂N]⁺ | I• + HCN (154 Da total) | Moderate | A |
Experimental Protocols
To acquire mass spectra for iodinated pyridazines, a standardized methodology is crucial for reproducibility. The following protocols outline typical starting conditions for both Electron Ionization (EI) and Collision-Induced Dissociation (CID) experiments.
Gas Chromatography-Mass Spectrometry (GC-MS) with EI
This method is suitable for volatile and thermally stable iodinated pyridazine derivatives.
-
Sample Preparation: Dissolve the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 10-100 µg/mL.
-
Gas Chromatograph (GC) Conditions:
-
Injector: Split/splitless injector at 250°C.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
Tandem Mass Spectrometry (MS/MS) with ESI-CID
For less volatile compounds or for targeted fragmentation studies, liquid chromatography coupled with tandem mass spectrometry is preferred.
-
Sample Preparation: Dissolve the compound in a suitable solvent compatible with reverse-phase chromatography (e.g., methanol or acetonitrile) to a concentration of 1-10 µg/mL.
-
Liquid Chromatograph (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MS1: Isolate the protonated molecule [M+H]⁺ (m/z 207 for 3-iodopyridazine).
-
Activation: Collision-Induced Dissociation (CID).[6]
-
Collision Gas: Argon at a pressure of ~1.5 mTorr.
-
Collision Energy: Ramped from 10 to 40 eV to observe the full fragmentation profile.
-
MS2: Scan the resulting product ions.
-
Visualizing Workflows and Pathways
Diagrams created using the Graphviz DOT language provide a clear visual representation of experimental and logical processes.
Caption: General workflow for MS/MS analysis of iodinated pyridazines.
Caption: Predicted EI fragmentation pathway for 3-iodopyridazine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. article.sapub.org [article.sapub.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
The Expanding Therapeutic Potential of Novel Pyridazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, continues to be a cornerstone in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have led to the development of a plethora of novel derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the recent advancements in the biological evaluation of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key assays and visual representations of relevant signaling pathways and workflows are presented to facilitate further research and drug development in this promising area.
Quantitative Biological Activity Data
The following tables summarize the in vitro and in vivo activities of recently synthesized pyridazine derivatives across various therapeutic areas. This data is intended to provide a comparative overview of the potency and selectivity of these novel compounds.
Table 1: Anticancer Activity of Novel Pyridazine Derivatives
| Compound ID | Cancer Cell Line | Cell Line Origin | IC50 / GI50 (µM) | Reference |
| 4e | MCF-7 | Breast Adenocarcinoma | 1-10 | [1] |
| 4f | SK-MEL-28 | Melanoma | 1-10 | [1] |
| 4-SLNs | HepG-2 | Liver Carcinoma | 4.80 | [2] |
| 4-LPHNPs | HCT-116 | Colorectal Carcinoma | 7.85 | [2] |
| 2h | SR | Leukemia | < 0.1 | [3] |
| 5b | HCT-116 | Colon Carcinoma | Not Specified (92.2% VEGFR inhibition) | [4] |
| 23j | - | - | 3.7 nM (VEGFR-2 inhibition) |
IC50: Half maximal inhibitory concentration; GI50: 50% growth inhibition.[1][2][3][4]
Table 2: Antimicrobial Activity of Novel Pyridazine Derivatives
| Compound ID | Microbial Strain | Type | MIC (µg/mL) | Reference |
| 7 | S. aureus (MRSA) | Gram-positive | 3.74 - 8.92 µM | [5] |
| 13 | P. aeruginosa | Gram-negative | 3.74 - 8.92 µM | [5] |
| 10h | S. aureus | Gram-positive | 16 | [6] |
| 8g | C. albicans | Fungus | 16 | [6] |
| 15(d) | S. aureus | Gram-positive | Not specified (highest activity) | [7] |
| Chloro derivatives | E. coli | Gram-negative | 0.892 - 3.744 |
MIC: Minimum Inhibitory Concentration.[5][6][7]
Table 3: Anti-inflammatory Activity of Novel Pyridazine Derivatives
| Compound ID | Assay | Result | Reference |
| 6b | In vitro COX-2 Inhibition | IC50 = 0.18 µM | [8] |
| 4c | In vitro COX-2 Inhibition | IC50 = 0.26 µM | [8] |
| 6a | In vivo Carrageenan-induced paw edema | 82.5% inhibition | [9] |
| 16a | In vivo Carrageenan-induced paw edema | 84% inhibition | [9] |
| 10b | In vivo Carrageenan-induced paw edema | Significant reduction | |
| 13b | In vivo Carrageenan-induced paw edema | Significant reduction |
COX-2: Cyclooxygenase-2.[8][9]
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of the biological activities of novel pyridazine derivatives.
In Vitro Anticancer Activity
This colorimetric assay is used to assess the cytotoxic effects of pyridazine derivatives on cancer cell lines.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyridazine derivatives (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, thus identifying late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the pyridazine derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Antimicrobial Susceptibility Testing
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the pyridazine derivative in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
In Vivo Anti-inflammatory Activity
Principle: Carrageenan injection into the rat paw induces an acute inflammatory response characterized by edema. The anti-inflammatory effect of a compound is measured by its ability to reduce this edema.
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the pyridazine derivative orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.
Enzyme Inhibition Assays
Principle: This assay measures the ability of a compound to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis.
Protocol:
-
Reaction Setup: In a 96-well plate, add the reaction buffer, VEGFR-2 enzyme, and the pyridazine derivative at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of a specific substrate (e.g., poly(Glu, Tyr) 4:1) and ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Principle: This assay evaluates the ability of a compound to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain.
Protocol:
-
Enzyme and Compound Incubation: Pre-incubate the human recombinant COX-2 enzyme with the pyridazine derivative at various concentrations in a reaction buffer containing heme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10-15 minutes).
-
Detection: The peroxidase activity of COX-2 is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value. A parallel assay with COX-1 is performed to determine selectivity.
Principle: This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Protocol:
-
Cell Lysate Preparation: Treat cells with the pyridazine derivative to induce apoptosis. Prepare cell lysates using a lysis buffer.
-
Reaction Setup: In a 96-well plate, add the cell lysate, reaction buffer, and a specific caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Detection: Measure the cleavage of the substrate by detecting the release of the chromophore p-nitroaniline (pNA) at 405 nm (colorimetric) or the fluorophore 7-amino-4-methylcoumarin (AMC) at an excitation/emission of 380/460 nm (fluorometric).
-
Data Analysis: The increase in absorbance or fluorescence is proportional to the caspase-3 activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by pyridazine derivatives and generalized experimental workflows.
References
- 1. assaygenie.com [assaygenie.com]
- 2. biologi.ub.ac.id [biologi.ub.ac.id]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijirset.com [ijirset.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. bosterbio.com [bosterbio.com]
- 9. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
Potential Therapeutic Targets of 6-Methylpyridazine Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 6-methylpyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the potential therapeutic targets of 6-methylpyridazine compounds, with a focus on their applications in oncology and inflammatory diseases. We delve into the key signaling pathways modulated by these compounds, present quantitative data on their biological activities, and provide detailed experimental protocols for their evaluation. This document aims to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this promising class of heterocyclic compounds.
Introduction
Pyridazine, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, and its derivatives have garnered significant attention in drug discovery due to their diverse biological activities. The introduction of a methyl group at the 6-position of the pyridazine ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profiles. This guide focuses specifically on 6-methylpyridazine-containing compounds and their interactions with various biological targets, highlighting their potential as therapeutic agents.
Key Therapeutic Targets and Mechanisms of Action
Research has identified several key protein families and signaling pathways that are targeted by 6-methylpyridazine derivatives. These primarily include protein kinases and enzymes involved in metabolic pathways, which are often dysregulated in diseases like cancer and chronic inflammation.
Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many diseases. Several 6-methylpyridazine compounds have been identified as potent kinase inhibitors.
-
Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy for cancer therapy. Certain 3,6-disubstituted pyridazines have shown potent inhibitory activity against CDK2, leading to cell cycle arrest and apoptosis in cancer cells.[1][2]
-
Tyrosine Kinase 2 (TYK2): TYK2 is a member of the Janus kinase (JAK) family and plays a critical role in cytokine signaling pathways implicated in autoimmune and inflammatory diseases. Novel N-(methyl-d3)pyridazine-3-carboxamide derivatives have been developed as selective allosteric inhibitors of the TYK2 pseudokinase domain.
-
Other Kinases: The versatile nature of the pyridazine scaffold allows for its adaptation to target a wide range of other kinases, including those involved in the MAPK/ERK and PI3K/Akt/mTOR signaling pathways.
Modulation of Metabolic Pathways
-
Glutaminase (GLS1): GLS1 is a key enzyme in glutamine metabolism, which is often upregulated in cancer cells to support their rapid proliferation. Pyridazine-based compounds have been investigated as allosteric inhibitors of GLS1, representing a promising metabolic approach to cancer therapy.
Quantitative Data on Biological Activity
The following tables summarize the in vitro biological activity of representative pyridazine and 6-methylpyridazine derivatives against various therapeutic targets.
Table 1: Anticancer Activity of Pyridazine Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 4e | MCF-7 (Breast Carcinoma) | 9 | [3] |
| 4f | SK-MEL-28 (Melanoma) | 7.8 | [3] |
| 4f | B16-F1 (Melanoma) | 10.8 | [3] |
| Compound 16 | HepG2 (Hepatocellular Carcinoma) | 8.67 ± 0.7 | |
| Compound 3 | MCF-7 (Breast Carcinoma) | 5.68 ± 0.6 | |
| Compound 16 | MCF-7 (Breast Carcinoma) | 9.41 ± 0.9 | |
| Pyrazolylnucleoside 6e | HS 578T (Breast Cancer) | 3.0 | [4] |
| Pyrazolylnucleoside 6e | Hop-92 (Lung Cancer) | 9.3 | [4] |
| Halogen Derivative 8 | HepG2 (Hepatocellular Carcinoma) | 3.8 ± 0.5 | [5] |
| Halogen Derivative 8 | A549 (Lung Carcinoma) | 3.5 ± 0.6 | [5] |
| Halogen Derivative 8 | SW620 (Colon Adenocarcinoma) | 10.8 ± 0.9 | [5] |
| Halogen Derivative 7 | A549 (Lung Carcinoma) | 6.3 ± 2.5 | [5] |
Table 2: Kinase Inhibitory Activity of Pyridazine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 30 | TYK2 (STAT3 phosphorylation) | < 3.2 | [6] |
| Deucravacitinib | TYK2 (STAT3 phosphorylation) | 3.2 | [6] |
| Compound 29 | TYK2 JH2 | - | [7] |
| Imidazo[1,2-b]pyridazine 29 | JAK1 JH1 | >500x selectivity over TYK2 | [7] |
Table 3: Anti-inflammatory Activity of Pyridazine Derivatives
| Compound ID | Target Enzyme | IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| 9a | COX-2 | 15.50 | 21.29 | [8] |
| 9b | COX-2 | 17.50 | 15.71 | [8] |
| 12 | COX-2 | 17.10 | 17.25 | [8] |
| 16b | COX-2 | 16.90 | 18.63 | [8] |
| 17 | COX-2 | 17.70 | 16.10 | [8] |
| Celecoxib | COX-2 | 17.79 | 17.98 | [8] |
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by 6-methylpyridazine compounds.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by 6-methylpyridazine compounds.
Caption: MAPK/ERK signaling pathway and potential inhibition points by 6-methylpyridazine compounds.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of 6-methylpyridazine compounds.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic or anti-proliferative effects of 6-methylpyridazine compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
6-methylpyridazine compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 6-methylpyridazine compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of 6-methylpyridazine compounds against a specific protein kinase.
Materials:
-
Recombinant active kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer (containing MgCl2, DTT, etc.)
-
6-methylpyridazine compound stock solution (in DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well plates
-
Plate reader (luminescence or fluorescence)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the 6-methylpyridazine compound in kinase reaction buffer.
-
Reaction Setup: In a 384-well plate, add the kinase and substrate to each well. Then, add the compound dilutions.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure kinase activity using a suitable detection reagent according to the manufacturer's protocol. The signal is typically proportional to the amount of ADP produced or the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to determine the effect of 6-methylpyridazine compounds on the phosphorylation status of key proteins in signaling pathways like PI3K/Akt and MAPK/ERK.
Materials:
-
Cell lines of interest
-
6-methylpyridazine compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the 6-methylpyridazine compound at various concentrations for a specified time. Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compound on protein activation.
Conclusion and Future Directions
Compounds featuring the 6-methylpyridazine core have demonstrated significant potential as therapeutic agents, particularly in the fields of oncology and inflammation. Their ability to target key cellular signaling pathways, including those regulated by protein kinases, underscores their importance in modern drug discovery. The data and protocols presented in this guide provide a solid foundation for further research and development of this promising class of molecules.
Future efforts should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of 6-methylpyridazine derivatives for their respective targets.
-
Pharmacokinetic Profiling: To improve the drug-like properties of these compounds for in vivo applications.
-
In Vivo Efficacy Studies: To validate the therapeutic potential of lead compounds in relevant animal models of disease.
-
Exploration of New Targets: To expand the therapeutic applications of the 6-methylpyridazine scaffold to other disease areas.
By leveraging the information provided in this guide, researchers can accelerate the discovery and development of novel and effective therapies based on the 6-methylpyridazine chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. phcogj.com [phcogj.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 3-Iodo-6-methylpyridazine: A Strategic Building Block in Modern Medicinal Chemistry
For Immediate Release
Shanghai, China – December 25, 2025 – In the intricate landscape of drug discovery and development, the selection of appropriate molecular scaffolds is a critical determinant of success. Among the myriad of heterocyclic cores, pyridazine derivatives have emerged as privileged structures, demonstrating a wide spectrum of biological activities. This technical guide delves into the utility of a particularly valuable building block, 3-iodo-6-methylpyridazine, for researchers, scientists, and drug development professionals. This document provides an in-depth overview of its synthesis, reactivity, and application in the generation of potent kinase inhibitors, supported by detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows.
The strategic placement of an iodine atom on the pyridazine ring at the 3-position renders this compound an exceptionally versatile precursor for a variety of cross-coupling reactions. This allows for the facile introduction of diverse chemical moieties, enabling the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR). The methyl group at the 6-position provides an additional point for modification or can influence the electronic and steric properties of the molecule, further contributing to its utility as a scaffold in medicinal chemistry.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and drug design.
| Property | Value |
| Molecular Formula | C₅H₅IN₂ |
| Molecular Weight | 220.01 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | 98-102 °C |
| SMILES | Cc1cc(I)nn=c1 |
| InChI | InChI=1S/C5H5IN2/c1-4-2-3-5(6)8-7-4/h2-3H,1H3 |
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound can be efficiently achieved through a two-step sequence starting from the commercially available 3-chloro-6-methylpyridazine. The methodology involves an initial amination followed by a Sandmeyer-type iodination.
Step 1: Synthesis of 3-Amino-6-methylpyridazine
This procedure outlines the conversion of 3-chloro-6-methylpyridazine to 3-amino-6-methylpyridazine.
Materials:
-
3-chloro-6-methylpyridazine
-
Aqueous ammonia (28-30%)
-
Copper(II) sulfate pentahydrate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Methanol
-
Dichloromethane
Procedure:
-
To a pressure vessel, add 3-chloro-6-methylpyridazine (1.0 eq), aqueous ammonia (10-15 eq), and a catalytic amount of copper(II) sulfate pentahydrate (0.05 eq).
-
Seal the vessel and heat the reaction mixture to 120-140 °C for 24-48 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Partition the mixture between ethyl acetate and brine.
-
Separate the organic layer and extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford 3-amino-6-methylpyridazine as a solid.[1]
Step 2: Synthesis of this compound
This protocol describes the conversion of 3-amino-6-methylpyridazine to the target compound, this compound, via a diazotization-iodination reaction.
Materials:
-
3-amino-6-methylpyridazine
-
Hydroiodic acid (57%)
-
Sodium nitrite
-
Sodium thiosulfate
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
In a flask cooled to 0 °C, dissolve 3-amino-6-methylpyridazine (1.0 eq) in hydroiodic acid.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Allow the mixture to warm to room temperature and then heat to 60-70 °C until nitrogen evolution ceases.
-
Cool the reaction mixture and quench with a saturated solution of sodium thiosulfate to remove any excess iodine.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane multiple times.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Applications in Medicinal Chemistry: A Focus on Kinase Inhibition
The this compound scaffold is a valuable starting point for the synthesis of potent kinase inhibitors. The iodine atom serves as a handle for introducing various substituents through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions enable the exploration of the chemical space around the pyridazine core to optimize interactions with the target kinase.
A prominent target for pyridazine-based inhibitors is the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in inflammatory responses.
p38 MAPK Signaling Pathway
Caption: The p38 MAPK signaling cascade and the point of intervention by pyridazine-based inhibitors.
Quantitative Biological Data
The following table summarizes the in vitro inhibitory activity of representative pyridazine derivatives against various kinases, demonstrating the potential of this scaffold in developing targeted therapies.
| Compound ID | Scaffold | Target Kinase | IC₅₀ (nM) | Reference |
| 1 | Pyridinylquinoxaline | p38α MAPK | 81 | [2] |
| 2 | Pyrido[2,3-b]pyrazine | p38α MAPK | 38 | [2] |
| 3 | N-phenyl-6-oxo-3-phenylpyridazine | COX-2 | 17.40 | [3] |
| 4 | N-phenyl-6-oxo-3-phenylpyridazine | COX-2 | 16.76 | [3] |
| 5 | 6-phenyl-pyridazin-3-one | c-Met | 1.58 (µM) | [4] |
| 6 | 3,6-disubstituted pyridazine | JNK1 | - | [5] |
Key Experimental Workflows
The derivatization of this compound heavily relies on robust and versatile cross-coupling methodologies. Below are graphical representations of typical experimental workflows for Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling Workflow
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination Workflow
Caption: A generalized experimental workflow for the Buchwald-Hartwig amination reaction.
Conclusion
This compound stands out as a highly valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and amenability to a wide range of cross-coupling reactions provide a robust platform for the rapid generation of diverse compound libraries. The successful application of this scaffold in the development of potent kinase inhibitors, particularly targeting the p38 MAPK pathway, underscores its significance in the ongoing quest for novel therapeutics. This guide serves as a comprehensive resource for researchers looking to leverage the strategic advantages offered by this compound in their drug discovery programs.
References
- 1. 3-AMINO-6-METHYLPYRIDAZINE CAS#: 18591-82-7 [m.chemicalbook.com]
- 2. 3-AMINO-6-METHOXYPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of novel N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of 3-Iodo-6-methylpyridazine Analogs: A Technical Guide to Synthesis and Biological Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities.[1] Among the myriad of pyridazine derivatives, 3-iodo-6-methylpyridazine has emerged as a versatile building block for the development of novel therapeutic agents. Its unique structural features, particularly the reactive iodine atom, provide a valuable handle for synthetic diversification through various cross-coupling reactions, enabling the exploration of a broad chemical space.[2] This technical guide delves into the discovery and synthesis of this compound analogs, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to support researchers in this promising area of drug discovery.
Discovery and Therapeutic Potential
Substituted pyridazine derivatives have demonstrated significant potential across a range of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][3] The introduction of a methyl group at the 6-position and an iodine atom at the 3-position of the pyridazine ring creates a scaffold with interesting electronic and steric properties, influencing its interaction with biological targets.
The primary therapeutic rationale for developing analogs of this core structure often revolves around the inhibition of key enzymes in signaling pathways, such as kinases.[4][5] Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The pyridazine core can act as a scaffold to present various substituents in the correct orientation to interact with the ATP-binding pocket of kinases, leading to their inhibition.
Synthesis of this compound Analogs
The synthesis of this compound analogs typically begins with the construction of the core pyridazine ring, followed by functionalization. A common strategy involves the use of 3-chloro-6-methylpyridazine as a key intermediate, which can be synthesized from readily available starting materials. The subsequent iodination and further diversification through cross-coupling reactions are central to generating a library of analogs.
A representative synthetic scheme is outlined below. The synthesis of the key intermediate, 3-chloro-6-iodo-4-methylpyridazine, can be achieved through sequential chlorination and iodination reactions. For instance, 3-chloro-4-methylpyridazine can be synthesized with a 58.5% yield using phosphorus oxychloride (POCl₃) and palladium catalysts.[4] The subsequent iodination at the 6-position can be accomplished using iodinating agents like potassium iodide (KI) under oxidative conditions.[4]
Once the this compound core is obtained, the iodine atom serves as a versatile handle for introducing a wide array of substituents via metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) by varying the nature of the substituent at the 3-position.
Quantitative Biological Data
The biological evaluation of this compound analogs has revealed their potential as potent inhibitors of various kinases and as cytotoxic agents against cancer cell lines. The following tables summarize representative quantitative data for pyridazine derivatives, highlighting their therapeutic potential. It is important to note that the presented data is a compilation from various studies on structurally related pyridazine compounds to illustrate the potential of this scaffold.
| Compound ID | Target/Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Pyridazine Analog 1 | HT-29 (Colon Cancer) | 1.02 | Doxorubicin | Not specified |
| Pyridazine Analog 2 | SW620 (Colon Cancer) | 12.5 | Cisplatin | Not specified |
| Pyridazine Analog 3 | K562 (Leukemia) | Not specified (time-dependent) | - | - |
| Pyridazine Analog 4 | A549 (Lung Cancer) | 9.62 | Erlotinib | 19.41 |
| Pyridazine Analog 5 | VEGFR-2 | 0.09 | Sorafenib | Not specified |
Table 1: Anticancer Activity of Representative Pyridazine Analogs [6][7][8][9][10]
| Compound ID | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound |
| Pyridazine Analog A | COX-2 | 0.18 | 6.33 | Celecoxib |
| Pyridazine Analog B | COX-2 | 0.425 | Not specified | Celecoxib |
| Pyridazine Analog C | 5-LOX | 0.30 | Not specified | - |
Table 2: Anti-inflammatory Activity of Representative Pyridazine Analogs [11][12][13]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis and evaluation of novel compounds. The following sections provide methodologies for key experiments.
General Procedure for Suzuki Cross-Coupling
A mixture of this compound (1.0 eq.), the corresponding boronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.) in a suitable solvent system (e.g., 1,4-dioxane/water) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for 2-12 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-substituted-6-methylpyridazine analog.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against a specific kinase (e.g., VEGFR-2) can be determined using a variety of commercially available assay kits or by established protocols. A general procedure is as follows:
-
Reagent Preparation : Prepare a stock solution of the test compound in 100% DMSO. Serially dilute the stock solution to obtain a range of concentrations. Prepare the kinase, substrate, and ATP solutions in the appropriate assay buffer.
-
Assay Procedure : In a 96-well plate, add the kinase and the test compound at various concentrations. Incubate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiation of Reaction : Initiate the kinase reaction by adding the substrate and ATP mixture. Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Detection : Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]
-
Cell Seeding : Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition : Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization : Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathway and Experimental Workflow Visualization
To visually represent the logical flow of discovery and the potential mechanism of action, the following diagrams have been generated using Graphviz.
Caption: Potential mechanism of action via RTK inhibition.
Caption: Iterative workflow for analog development.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel small molecule therapeutics. The synthetic tractability of this core, coupled with the diverse biological activities exhibited by its analogs, underscores its importance in modern medicinal chemistry. This guide provides a foundational understanding of the synthesis, biological evaluation, and potential mechanisms of action for this compound class. By leveraging the provided data and protocols, researchers can accelerate their efforts in the discovery and development of next-generation therapies based on the this compound framework.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Iodo-6-methylsulphanyl-pyridazine|RUO [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-Chloro-6-iodo-4-methylpyridazine | Benchchem [benchchem.com]
- 5. pyridazine derivatives evaluated: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Sonogashira Coupling of 3-Iodo-6-methylpyridazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of 3-iodo-6-methylpyridazine with various terminal alkynes. The Sonogashira reaction is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.[1][2] This methodology is of significant interest in medicinal chemistry and materials science for the synthesis of novel compounds with diverse applications.[3] The pyridazine core is a key structural motif in many biologically active molecules, and its functionalization via Sonogashira coupling opens avenues for the creation of new pharmaceutical candidates.
General Reaction Scheme
The Sonogashira coupling of this compound with a terminal alkyne proceeds in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base. The general transformation is depicted below:
Figure 1. General reaction scheme for the Sonogashira coupling of this compound.
Key Reaction Parameters and Optimization
The success and efficiency of the Sonogashira coupling are highly dependent on the careful selection of several key parameters. The following sections detail the typical conditions and reagents used for the coupling of iodo-substituted nitrogen heterocycles, which are directly applicable to this compound.
Catalyst System
The catalyst system is composed of a palladium source and, in the classic Sonogashira reaction, a copper(I) co-catalyst.
-
Palladium Catalyst: A variety of palladium(0) and palladium(II) complexes can be used. Common choices include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂.[4][5][6] The catalyst loading is typically in the range of 1-5 mol%.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most frequently used co-catalyst, generally in a 1:1 to 1:2 molar ratio with the palladium catalyst.[4][7] The copper co-catalyst facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5] Copper-free Sonogashira couplings are also possible, often requiring specific ligands to enhance the catalytic activity of palladium.[2][8]
Base
An amine base is crucial for the reaction. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen iodide generated during the reaction.[1] Commonly used bases include triethylamine (Et₃N), diisopropylamine (i-Pr₂NH), and piperidine.[4][9] The base is typically used in excess.
Solvent
The choice of solvent is important for dissolving the reactants and facilitating the reaction. Anhydrous, polar aprotic solvents are generally preferred. Common solvents for Sonogashira couplings include:
Temperature and Reaction Time
The reaction temperature can range from room temperature to elevated temperatures (e.g., 60-100 °C), depending on the reactivity of the substrates.[1][11] Reactions involving more reactive aryl iodides can often be performed at lower temperatures.[1] The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time, which can vary from a few hours to 24 hours.
Experimental Protocols
The following are generalized protocols for the Sonogashira coupling of this compound. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Standard Sonogashira Coupling Conditions
This protocol outlines a standard set of conditions that have been shown to be effective for the Sonogashira coupling of various iodo-substituted heterocycles.[4]
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
PdCl₂(PPh₃)₂ (0.02 - 0.05 equivalents)
-
Copper(I) iodide (CuI) (0.04 - 0.10 equivalents)
-
Triethylamine (Et₃N) (2 - 3 equivalents)
-
Anhydrous DMF or THF
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, the terminal alkyne, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent, followed by triethylamine.
-
Stir the reaction mixture at the desired temperature (e.g., 65 °C) and monitor the reaction progress by TLC or LC-MS.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-alkynyl-6-methylpyridazine.
Protocol 2: Copper-Free Sonogashira Coupling Conditions
For substrates that may be sensitive to copper, a copper-free protocol can be employed. This often requires a different palladium catalyst and ligand combination.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Pd(PPh₃)₄ (0.03 - 0.05 equivalents) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos).
-
A suitable base such as piperidine or Cs₂CO₃ (2 - 3 equivalents)
-
Anhydrous solvent such as THF or dioxane.
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (and ligand if separate), this compound, and the terminal alkyne to a dry reaction flask.
-
Add the anhydrous solvent and the base.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress.
-
Work-up and purification are performed as described in Protocol 1.
Data Presentation
The following table summarizes typical reaction conditions for the Sonogashira coupling of iodo-substituted nitrogen heterocycles, which can be adapted for this compound.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 65 | 12 | 95 | [4] |
| 2 | 4-Iodopyridine | 1-Hexyne | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 65 | 12 | 88 | [4] |
| 3 | 2-Iodopyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 65 | 12 | 92 | [4] |
| 4 | 3-Bromo-6-methyl-1,2,4,5-tetrazine | 1-Octyne | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | THF | 60 | 16 | 85 | [12] |
| 5 | 5-Iodo-2-aminopyridine | TMS-acetylene | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N/CH₃CN | RT | 0.5 | N/A | [10] |
Visualizations
Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Experimental Workflow
Caption: General experimental workflow for Sonogashira coupling.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. DSpace [repository.kaust.edu.sa]
- 9. Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Iodo-6-methylpyridazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 3-iodo-6-methylpyridazine with various partners, including boronic acids (Suzuki-Miyaura coupling), amines (Buchwald-Hartwig amination), and terminal alkynes (Sonogashira coupling). These reactions are pivotal in medicinal chemistry for the synthesis of novel derivatives of the 6-methylpyridazine scaffold, a core structure in many biologically active compounds.
Introduction
The 6-methylpyridazine moiety is a significant pharmacophore in drug discovery. Palladium-catalyzed cross-coupling reactions offer a versatile and efficient methodology for the functionalization of the pyridazine ring at the 3-position, starting from the readily accessible this compound. This allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents. This guide presents protocols and expected outcomes for three key cross-coupling reactions.
Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, typically between an organohalide and an organoboron compound. In this context, it is used to synthesize 3-aryl- and 3-heteroaryl-6-methylpyridazines.
General Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Data Presentation: Suzuki-Miyaura Coupling
While specific data for this compound is limited in readily available literature, the following table presents representative yields for Suzuki-Miyaura coupling of similar halo-pyridazines with various arylboronic acids, providing an expected range of outcomes.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane | 100 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 75-85 |
| 4 | 4-Cyanophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | THF | 80 | 18 | 70-80 |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Sodium carbonate (2 M aqueous solution, 2.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add DME as the solvent, followed by the aqueous sodium carbonate solution.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-6-methylpyridazine.
Buchwald-Hartwig Amination of this compound
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of 3-amino-6-methylpyridazines from primary and secondary amines.
General Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Data Presentation: Buchwald-Hartwig Amination
The following table provides representative yields for the Buchwald-Hartwig amination of similar iodo-pyridazines with various amines.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene | 110 | 12 | 75-85 |
| 3 | n-Butylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | NaOt-Bu | THF | 80 | 24 | 70-80 |
| 4 | Benzophenone imine (NH₃ surrogate) | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOt-Bu | Toluene | 100 | 16 | 80-90 (after hydrolysis) |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cesium carbonate (1.5 equiv)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and cesium carbonate to a dry reaction tube.
-
Add this compound and the amine.
-
Add anhydrous 1,4-dioxane.
-
Seal the tube and heat the mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate, filter through a pad of Celite®, and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to afford the desired 3-amino-6-methylpyridazine derivative.
Sonogashira Coupling of this compound
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, leading to the synthesis of 3-alkynyl-6-methylpyridazines.
General Reaction Scheme:
Application Notes and Protocols for the Synthesis of 3-aryl-6-methylpyridazines using Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazine scaffolds are significant pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities. The functionalization of the pyridazine core, particularly through the formation of carbon-carbon bonds, is a key strategy in the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for the synthesis of 3-aryl-6-methylpyridazines. This reaction utilizes readily available arylboronic acids and a palladium catalyst to efficiently form a C-C bond between the pyridazine ring and an aryl group. This application note provides detailed protocols and data for the synthesis of 3-aryl-6-methylpyridazines, a class of compounds with significant potential in drug discovery.
Reaction Principle
The synthesis of 3-aryl-6-methylpyridazines is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-chloro-6-methylpyridazine and various arylboronic acids. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the chloro-pyridazine, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the desired 3-aryl-6-methylpyridazine and regenerate the palladium(0) catalyst.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of chloro-heterocycles with various arylboronic acids. While specific data for 3-chloro-6-methylpyridazine is limited in comprehensive tables, the provided data from analogous systems offers a strong baseline for experimental design and demonstrates the scope of the reaction.
Table 1: Suzuki-Miyaura Coupling of 3-Bromo-6-(thiophen-2-yl)pyridazine with Various Boronic Acids
| Entry | Arylboronic Acid | Product | Yield (%)[1] |
| 1 | 4-formylphenylboronic acid | 3-(4-formylphenyl)-6-(thiophen-2-yl)pyridazine | 28 |
| 2 | 4-cyanophenylboronic acid | 3-(4-cyanophenyl)-6-(thiophen-2-yl)pyridazine | 25 |
| 3 | 4-nitrophenylboronic acid | 3-(4-nitrophenyl)-6-(thiophen-2-yl)pyridazine | 14 |
| 4 | Thiophen-3-ylboronic acid | 3-(thiophen-3-yl)-6-(thiophen-2-yl)pyridazine | 20 |
| 5 | Furan-3-ylboronic acid | 3-(furan-3-yl)-6-(thiophen-2-yl)pyridazine | 19 |
Reaction Conditions: 3-bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol), boronic acid (0.6 mmol), Pd(PPh₃)₄ (5 mol%), 2M Na₂CO₃ (1 mL), DME (8 mL), ethanol (2 mL), 80 °C, 48 h, under N₂.[1]
Table 2: Microwave-Assisted Suzuki-Miyaura Coupling of 6-chloro-5-(piperidin-1-yl)pyridazin-3(2H)-one with Various Arylboronic Acids
| Entry | Arylboronic Acid | Yield (%) |
| 1 | Phenylboronic acid | 85 |
| 2 | 4-Methylphenylboronic acid | 82 |
| 3 | 4-Methoxyphenylboronic acid | 78 |
| 4 | 3-Methoxyphenylboronic acid | 88 |
| 5 | 3-Thienylboronic acid | 30 |
Reaction Conditions: 6-chloro-5-(piperidin-1-yl)pyridazin-3(2H)-one, arylboronic acid (3 equiv), Pd-SPhos catalyst (5 mol%), KF (3 equiv), 1,4-dioxane, microwave irradiation at 135-140 °C for 30 min.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of 3-aryl-6-methylpyridazines via a Suzuki-Miyaura cross-coupling reaction. This protocol is adapted from established methods for structurally similar chloropyridazines.[2]
Materials:
-
3-Chloro-6-methylpyridazine
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
-
Silica gel for column chromatography
Equipment:
-
Flame-dried round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas (Argon or Nitrogen) supply with manifold
-
Syringes and needles
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-chloro-6-methylpyridazine (1.0 eq), the desired arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 6-12 hours.[2]
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to obtain the pure 3-aryl-6-methylpyridazine.
-
-
Characterization: Characterize the final product by NMR, MS, and melting point analysis.
Visualizations
The following diagrams illustrate the key processes in the synthesis of 3-aryl-6-methylpyridazines.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Experimental workflow for the synthesis.
References
Application Notes and Protocols for In Vitro Evaluation of Pyridazine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridazine and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a wide range of biological activities including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3] This document provides detailed protocols for key in vitro assays to evaluate the efficacy of novel pyridazine derivatives, along with data presentation guidelines and visualizations of experimental workflows and relevant signaling pathways.
I. Anticancer Activity Evaluation
The in vitro assessment of anticancer activity is a critical first step in the evaluation of pyridazine derivatives. Common methods involve determining the cytotoxic and cytostatic effects of the compounds on various cancer cell lines.
Data Presentation: Anticancer Activity
Quantitative data from anticancer assays should be summarized to facilitate comparison between different derivatives and against standard reference drugs. The half-maximal inhibitory concentration (IC50) is a key parameter.
Table 1: In Vitro Anticancer Activity of Selected Pyridazine Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) of Ref. | Reference |
| 5b | HCT-116 (Colon) | VEGFR Kinase Assay | Not specified (92.2% inhibition at 10 µM) | Sorafenib | Not Specified | [4] |
| 5f | RAW264.7 (Macrophage) | COX-2 Inhibition | 1.50 | Celecoxib | Not Specified | [5] |
| 6f | RAW264.7 (Macrophage) | COX-2 Inhibition | 1.15 | Celecoxib | Not Specified | [5] |
| 2S-5 | MDA-MB-231 (Breast) | MTT Assay | 6.21 | Doxorubicin | Not Specified | [6] |
| 2S-5 | 4T1 (Mouse Breast) | MTT Assay | 7.04 | Doxorubicin | Not Specified | [6] |
| 2S-13 | MDA-MB-231 (Breast) | MTT Assay | 7.73 | Doxorubicin | Not Specified | [6] |
| 2S-13 | 4T1 (Mouse Breast) | MTT Assay | 8.21 | Doxorubicin | Not Specified | [6] |
| Compound 4 | HepG-2 (Liver) | MTT Assay | 0.391 (EGFR), 0.55 (CDK-2) | Erlotinib, Roscovitine | 0.126, 0.32 | [7] |
| Compound 12b | Hep-2 (Laryngeal) | MTT Assay | 11 | Doxorubicin | Not Specified | [8] |
| Compound 12b | HepG2 (Liver) | MTT Assay | 13 | Doxorubicin | Not Specified | [8] |
| Compound 12b | MCF-7 (Breast) | MTT Assay | 11 | Doxorubicin | Not Specified | [8] |
| Compound 12b | A375 (Skin) | MTT Assay | 11 | Doxorubicin | Not Specified | [8] |
Experimental Protocol: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[9][10]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Pyridazine derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Acetic acid, 1% (v/v)
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the pyridazine derivatives in complete medium. Replace the medium in the wells with 100 µL of the corresponding compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[10]
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well without aspirating the medium and incubate at 4°C for 1 hour.[10][11]
-
Washing: Carefully remove the supernatant and wash the plates five times with 1% acetic acid to remove excess TCA.[10] Air dry the plates completely.
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[10] Air dry the plates until no moisture is visible.[12]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well and place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[10]
-
Absorbance Measurement: Read the absorbance at 565 nm using a microplate reader.[10]
Experimental Protocol: MTT Assay
The MTT assay is another colorimetric assay for assessing cell metabolic activity, where NAD(P)H-dependent cellular oxidoreductase enzymes reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[13]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines
-
Complete culture medium
-
Pyridazine derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in 96-well plates as described for the SRB assay.
-
Compound Treatment: Treat cells with serial dilutions of pyridazine derivatives as described above.
-
Incubation: Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL and incubate for 1-4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[15] Mix gently to ensure complete solubilization.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.[13]
Caption: Workflow for in vitro anticancer cell viability assays.
II. Antimicrobial Activity Evaluation
Pyridazine derivatives have shown promise as antimicrobial agents.[1][3][16] The broth microdilution method is a standard assay to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Data Presentation: Antimicrobial Activity
MIC values are the primary quantitative output for antimicrobial assays.
Table 2: In Vitro Antimicrobial Activity of Selected Pyridazine Derivatives
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) of Ref. | Reference |
| 10h | Staphylococcus aureus | 16 | Not Specified | Not Specified | [1] |
| 8g | Candida albicans | 16 | Not Specified | Not Specified | [1] |
| Compound 7 | E. coli, S. aureus (MRSA), S. typhimurium, A. baumannii | 7.8 µM | Not Specified | Not Specified | [2] |
| Compound 13 | A. baumannii | 3.74 µM | Not Specified | Not Specified | [2] |
| Compound 13 | P. aeruginosa | 7.48 µM | Not Specified | Not Specified | [2] |
| Compound 3 | S. aureus (MRSA) | 4.52 µM | Not Specified | Not Specified | [2] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[17][18]
Materials:
-
96-well microtiter plates (round-bottom preferred)[19]
-
Bacterial or fungal strains
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Pyridazine derivatives
-
Positive control antibiotic
-
Spectrophotometer
-
Shaking incubator
Procedure:
-
Inoculum Preparation: Prepare a suspension of the test microorganism from an overnight culture. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[17] Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.[18]
-
Compound Dilution: Prepare a 2x concentrated stock solution of the pyridazine derivative in the broth medium.[19] Dispense 100 µL of sterile broth into all wells of a 96-well plate.[19] Add 100 µL of the 2x compound stock to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution well.[19]
-
Inoculation: Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL and the desired final compound concentrations and inoculum density.[18]
-
Controls: Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[20]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[17]
Caption: Workflow for the broth microdilution MIC assay.
III. Enzyme Inhibition Assays
Many pyridazine derivatives exert their biological effects by inhibiting specific enzymes, such as kinases.[4][21]
Data Presentation: Enzyme Inhibition
The potency of enzyme inhibitors is typically reported as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
Table 3: In Vitro Enzyme Inhibition by Pyridazine Derivatives
| Compound ID | Target Enzyme | Assay Format | IC50/Ki (nM) | Reference |
| Compound 23 | ALK5 | ADP-Glo | pIC50 = 7.19 (cellular) | [22] |
| Imidazopyridazine 24a | Pim-1, Pim-2, Pim-3 | Not Specified | 16-110 | [23] |
| Imidazopyridazine 24b | Pim-1, Pim-2, Pim-3 | Not Specified | 24-650 | [23] |
Experimental Protocol: Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general luminescence-based kinase assay, such as the ADP-Glo™ assay, which measures the amount of ADP produced in a kinase reaction.[21][24]
Materials:
-
384-well white plates
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Pyridazine derivatives
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the pyridazine derivatives in the appropriate buffer. Prepare a kinase/substrate master mix.
-
Reaction Setup: Dispense the pyridazine derivative dilutions into the 384-well plate. Add the kinase/substrate master mix to initiate the reaction. Include controls for 100% activity (vehicle) and 0% activity (no kinase).
-
Kinase Reaction: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.[24]
-
Signal Generation: Add the detection reagent from the kit to stop the kinase reaction and initiate the generation of a luminescent signal.[21] Incubate as per the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence using a plate reader.[21]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value.[21]
IV. Signaling Pathway Visualization
Understanding the mechanism of action of pyridazine derivatives often involves identifying the signaling pathways they modulate. For instance, some derivatives have been shown to inhibit the Vascular Endothelial Growth Factor Receptor (VEGFR), a key component in angiogenesis.[4]
Caption: Inhibition of the VEGFR-2 signaling pathway by a pyridazine derivative.
References
- 1. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]
- 3. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 9. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. canvaxbiotech.com [canvaxbiotech.com]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. MIC determination by broth microdilution. [bio-protocol.org]
- 21. benchchem.com [benchchem.com]
- 22. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-based Cytotoxicity Testing of Pyridazine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cytotoxic effects of pyridazine compounds using common cell-based assays. Detailed protocols for key experiments are provided, along with data presentation guidelines and visualizations of experimental workflows and relevant signaling pathways.
Introduction to Pyridazine Compounds and Cytotoxicity Testing
Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[1] Several studies have demonstrated the potent cytotoxic effects of novel pyridazine derivatives against various human cancer cell lines.[2][3][4] Evaluating the cytotoxicity of these compounds is a critical step in the drug discovery process, providing insights into their therapeutic potential and mechanisms of action. This document outlines standardized protocols for quantifying the cytotoxic effects of pyridazine compounds, focusing on the MTT, and LDH assays, and methods for detecting apoptosis.
Data Presentation: Cytotoxicity of Pyridazine Derivatives
The following tables summarize the cytotoxic activity (IC50 values) of selected pyridazine compounds against various cancer cell lines as reported in the literature. IC50 represents the concentration of a compound that inhibits 50% of cell viability.
Table 1: IC50 Values of Pyrazolo-Pyridazine Derivative 4 and its Nano-formulations [5]
| Compound | HepG-2 (µM) | HCT-116 (µM) | MCF-7 (µM) |
| Pyrazolo-pyridazine 4 | 17.30 | 18.38 | 27.29 |
| 4-SLNs | 4.80 | 5.88 | 7.56 |
| 4-LPHNPs | 5.24 | 6.11 | 7.85 |
| Doxorubicin (Standard) | 6.18 | 5.23 | 4.17 |
Table 2: Cytotoxic Activity of Pyridazine Derivatives Against HCT-116 and MCF-7 Cell Lines [6]
| Compound | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |
| 4a | 40.5 | >100 |
| 4b | 38.2 | >100 |
| 5b | 30.3 | 45.3 |
| 6a | 33.7 | 50.1 |
| 6b | 39.8 | 62.7 |
| Imatinib (Standard) | 38.5 | 70.2 |
Table 3: Cytotoxic Activity of Spiro-pyrrolopyridazine (SPP) Derivatives [7]
| Compound | MCF-7 IC50 (µM) | H69AR IC50 (µM) | PC-3 IC50 (µM) | Non-tumorigenic cells IC50 (µM) |
| SPP10 | 2.31 ± 0.3 | 3.16 ± 0.8 | 4.2 ± 0.2 | 26.8 ± 0.4 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.[8]
Materials:
-
Pyridazine compound stock solution (dissolved in a suitable solvent like DMSO)
-
Selected cancer cell line(s) (e.g., MCF-7, HCT-116, HepG-2)
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS, 2 mM L-glutamine, 100 units/mL penicillin, 100 µg/mL streptomycin)[9]
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the pyridazine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic drug like doxorubicin).[9]
-
Incubation: Incubate the plates for a specified period, typically 24 or 48 hours, at 37°C in a humidified 5% CO2 atmosphere.[9]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 atmosphere, protected from light.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Membrane Integrity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage.[10]
Materials:
-
Pyridazine compound stock solution
-
Selected cell line(s)
-
Complete cell culture medium (low serum, e.g., 1% FBS, is recommended to reduce background)[11]
-
LDH Assay Kit (containing reaction mixture, stop solution, and lysis solution)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare the following controls in triplicate:
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).
-
Lysis for Maximum Release Control: 30-45 minutes before the end of the incubation, add the lysis solution to the maximum release control wells.[10]
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5-10 minutes to pellet the cells.[11] Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
LDH Reaction: Add 50-100 µL of the LDH reaction mixture to each well containing the supernatant.[10][11]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11][12]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[12]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12][13] A reference wavelength (e.g., 680 nm) can be used for background correction.[13]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100
-
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by FITC-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[7]
Materials:
-
Pyridazine compound
-
Cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density and allow them to attach overnight. Treat the cells with the pyridazine compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).[2]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[7]
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Visualizations
Experimental Workflows
Caption: Workflow for assessing cell viability using the MTT assay.
Caption: Workflow for assessing cytotoxicity using the LDH assay.
Signaling Pathways
Some pyridazine compounds have been shown to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation, such as the EGFR and VEGFR pathways.[5][6][7]
Caption: Intrinsic apoptosis pathway induced by some pyridazine compounds.
Caption: Inhibition of EGFR and VEGFR signaling pathways by certain pyridazine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Synthesis and cytotoxic activities of pyrrole[2,3-d]pyridazin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. broadpharm.com [broadpharm.com]
- 9. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Purification of Substituted Pyridazine Products
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of substituted pyridazine products, a critical step in the synthesis of numerous compounds with significant biological and pharmaceutical activities. The methodologies outlined below are based on established chemical principles and published literature, offering guidance on achieving high purity for subsequent research and development applications.
Introduction
Substituted pyridazines are a class of heterocyclic compounds that form the core of many biologically active molecules. Their derivatives have shown a wide range of pharmacological properties, including but not limited to, antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3] The synthesis of these compounds often results in crude products containing unreacted starting materials, byproducts, and other impurities. Therefore, effective purification is essential to isolate the desired pyridazine derivative with high purity for accurate biological evaluation and to meet stringent quality standards in drug development.
Common purification techniques for substituted pyridazines include recrystallization, column chromatography, and liquid-liquid extraction. The choice of method depends on the physical properties of the target compound (e.g., solid or oil), the nature of the impurities, and the desired final purity.
General Purification Workflow
The purification of substituted pyridazine products typically follows a systematic workflow, starting from the crude reaction mixture to the final, pure compound. The diagram below illustrates a general decision-making process for selecting an appropriate purification strategy.
Caption: General experimental workflow for the purification of substituted pyridazine products.
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a widely used technique for the purification of solid compounds based on their differential solubility in a particular solvent at different temperatures.
1. Solvent Selection:
-
The ideal solvent should dissolve the crude product sparingly or not at all at room temperature but have high solubility at its boiling point.
-
Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane, water, or a mixture of solvents) to identify a suitable recrystallization solvent.[4]
2. Dissolution:
-
Place the crude solid product in an Erlenmeyer flask.
-
Add a minimal amount of the selected recrystallization solvent and heat the mixture to boiling with stirring (using a hot plate and a magnetic stirrer).
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
3. Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them. This step should be performed quickly to prevent premature crystallization of the product.[4]
4. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow down the cooling process and promote the formation of larger, purer crystals.[4][5]
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[4][5]
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[4][5]
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[4][5]
-
Dry the purified crystals under vacuum to remove any residual solvent.[4][5]
Protocol 2: Purification by Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) and their solubility in a mobile phase (eluent).[5]
1. Selection of Stationary and Mobile Phase:
-
Silica gel is the most common stationary phase for the purification of pyridazine derivatives.[6] For basic compounds that may interact strongly with the acidic silica, alumina can be a suitable alternative, or a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the eluent.[4]
-
Use Thin Layer Chromatography (TLC) to determine a suitable eluent system. The ideal eluent should provide good separation of the target compound from impurities, with an Rf value for the target compound of approximately 0.2-0.4.[5] Common eluents for pyridazines include mixtures of hexane and ethyl acetate or dichloromethane and ethyl acetate.[6][7]
2. Column Packing:
-
Prepare a slurry of the stationary phase (e.g., silica gel) in the chosen eluent.[4]
-
Pour the slurry into the chromatography column and allow the stationary phase to settle, ensuring a uniform and air-bubble-free packing.[4]
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Alternatively, for less soluble compounds, create a dry-loading cartridge by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the packed column.[5]
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column and begin collecting fractions.[4]
-
Maintain a constant flow rate. For complex mixtures, a gradient elution (gradually increasing the polarity of the eluent) can be employed for better separation.
5. Fraction Analysis and Product Isolation:
-
Monitor the composition of the collected fractions using TLC.[5]
-
Combine the fractions containing the pure product.[5]
-
Remove the solvent using a rotary evaporator to obtain the purified compound.[5]
6. Purity Confirmation:
-
Confirm the purity of the final product using analytical techniques such as NMR, LC-MS, or HPLC.[5]
Protocol 3: Purification by Liquid-Liquid Extraction
Liquid-liquid extraction is used to separate a compound from a mixture based on its different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase.[7]
1. Solvent Selection:
-
Choose an organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether) in which the target pyridazine product is highly soluble and which is immiscible with the aqueous phase.[7]
2. Extraction Procedure:
-
Dissolve the crude reaction mixture in a suitable solvent and transfer it to a separatory funnel.
-
Add the extraction solvent to the separatory funnel.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate.
-
Drain the lower layer. The layer containing the product will depend on the relative densities of the two solvents.
-
Repeat the extraction process with fresh portions of the organic solvent to maximize the recovery of the product.[7]
3. Washing:
-
The combined organic extracts can be washed with water, brine, or a specific aqueous solution (e.g., dilute acid or base) to remove corresponding impurities.
4. Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
Remove the solvent by rotary evaporation to yield the purified product.
Data Presentation
The following tables present representative data for the purification of a hypothetical substituted pyridazine product, "Compound X," to illustrate the comparison of different purification methods and conditions.
Table 1: Comparison of Recrystallization Solvents for Compound X
| Recrystallization Solvent | Yield (%) | Purity (%) (by HPLC) | Observations |
| Ethanol | 85 | 98.5 | Well-formed needles |
| Methanol | 78 | 97.2 | Fine powder |
| Toluene | 65 | 99.1 | Large prismatic crystals |
| Ethyl Acetate/Hexane (1:3) | 90 | 99.5 | Fine white crystals |
Table 2: Comparison of Eluent Systems for Column Chromatography of Compound X
| Stationary Phase | Eluent System (v/v) | Rf of Compound X | Yield (%) | Purity (%) (by HPLC) |
| Silica Gel | Hexane/Ethyl Acetate (3:1) | 0.35 | 75 | 99.2 |
| Silica Gel | Hexane/Ethyl Acetate (1:1) | 0.60 | 72 | 98.8 |
| Silica Gel | Dichloromethane/Ethyl Acetate (9:1) | 0.40 | 80 | 99.6 |
| Alumina | Hexane/Ethyl Acetate (4:1) | 0.30 | 78 | 99.0 |
References
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-Iodo-6-methylpyridazine in Fragment-Based Drug Discovery
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient methodology for the identification of lead compounds in modern drug discovery.[1][2] This approach focuses on screening small, low-molecular-weight compounds, or "fragments," which typically exhibit weak binding to a biological target.[1] The pyridazine scaffold is recognized as a "privileged" structure in medicinal chemistry due to its favorable physicochemical properties, including a high dipole moment and the capacity for hydrogen bonding, which can enhance drug-like characteristics.[3] The subject of this application note, 3-Iodo-6-methylpyridazine, is a versatile fragment that incorporates the beneficial properties of the pyridazine core with strategic functionalization for facile downstream chemical modification.
The this compound fragment offers two key points for chemical elaboration. The iodine atom at the 3-position serves as an excellent handle for various metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the systematic exploration of chemical space. The methyl group at the 6-position provides a non-polar interaction point and can be a site for introducing further complexity or for influencing the vectoral projection of substituents introduced at the iodo-position. These features make this compound an ideal starting point for a fragment-based campaign aimed at developing potent and selective modulators of various protein targets, including kinases and protein-protein interaction sites.
Physicochemical Properties of this compound
A successful fragment library is built upon compounds with desirable physicochemical properties that adhere to the "Rule of Three" (Ro3) to ensure developability. This compound aligns well with these principles.
| Property | Value | Ro3 Guideline |
| Molecular Weight (MW) | 219.95 g/mol | ≤ 300 Da |
| cLogP | ~1.5 - 2.0 | ≤ 3 |
| Hydrogen Bond Donors (HBD) | 0 | ≤ 3 |
| Hydrogen Bond Acceptors (HBA) | 2 (pyridazine nitrogens) | ≤ 3 |
| Rotatable Bonds | 0 | ≤ 3 |
Note: cLogP is an estimated value.
Application in Fragment Library Development
The true utility of this compound in FBDD lies in its role as a versatile scaffold for the creation of a focused fragment library. The reactivity of the iodo-group allows for the rapid generation of a diverse set of analogues, each exploring different chemical vectors and interaction types.
Workflow for Library Generation:
Caption: Library generation from this compound.
Experimental Protocols
Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive biophysical technique for detecting the binding of small fragments to a target protein immobilized on a sensor chip.[2][4]
Objective: To identify initial fragment hits from the this compound library that bind to the target protein.
Materials:
-
Target Protein (e.g., Kinase domain)
-
This compound and its derived library
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor Chips (e.g., CM5)
-
Immobilization reagents (EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the target protein (e.g., 25 µg/mL in 10 mM sodium acetate, pH 4.5) to achieve a target immobilization level (e.g., 8000-10000 RU).
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl injection.
-
-
Fragment Screening:
-
Prepare fragment solutions in running buffer at a concentration of 200 µM with a final DMSO concentration of 1-2%.
-
Inject each fragment over the immobilized protein surface and a reference flow cell for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds.
-
Include buffer-only injections periodically for double referencing.
-
-
Data Analysis:
-
Process the sensorgrams by subtracting the reference channel data and buffer-only injections.
-
Identify hits based on a response signal significantly above the noise level.
-
For initial hits, perform a dose-response analysis to confirm binding and estimate the equilibrium dissociation constant (KD).
-
Hit Validation and Structural Characterization by X-ray Crystallography
X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is crucial for structure-based drug design.[5][6]
Objective: To determine the binding mode of validated hits from the primary screen.
Materials:
-
Crystallization-grade target protein
-
Validated fragment hits
-
Crystallization screens and plates
-
X-ray diffraction equipment
Protocol:
-
Co-crystallization or Soaking:
-
Co-crystallization: Set up crystallization trials with the target protein pre-incubated with the fragment hit (e.g., at a 1:5 molar ratio).
-
Soaking: Grow apo-crystals of the target protein first. Prepare a soaking solution containing the fragment at a high concentration (e.g., 1-10 mM) in a cryoprotectant-containing mother liquor. Soak the apo-crystals in this solution for a defined period (e.g., 1-24 hours).
-
-
Data Collection and Structure Determination:
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure.
-
Carefully analyze the electron density maps to confirm the presence and determine the binding pose of the fragment.
-
Hypothetical Screening Data and Hit Progression
The following table summarizes hypothetical data for a screening campaign using a small library derived from this compound against a hypothetical kinase target.
| Fragment ID | R-group (at C3) | SPR KD (µM) | Ligand Efficiency (LE) | Crystallographic Hit |
| FBDD-001 | -I (Parent Fragment) | >1000 | N/A | No |
| FBDD-002 | -Phenyl | 450 | 0.28 | Yes |
| FBDD-003 | -3-aminophenyl | 210 | 0.32 | Yes |
| FBDD-004 | -ethynyl-phenyl | 300 | 0.29 | Yes |
| FBDD-005 | -thiophen-2-yl | 600 | 0.25 | No |
Ligand Efficiency (LE) is calculated as: LE = (1.37 * pKD) / N, where N is the number of heavy atoms.
Hit-to-Lead Optimization Workflow:
Caption: Hit-to-lead optimization workflow.
Conclusion
This compound represents a valuable starting fragment for FBDD campaigns. Its favorable physicochemical properties, combined with the synthetically tractable iodinated pyridazine scaffold, allow for the efficient generation and exploration of chemical space around a target of interest. The protocols outlined in this note provide a standard workflow for identifying and validating hits from a this compound-based library, paving the way for structure-guided lead optimization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Iodo-6-methylsulphanyl-pyridazine|RUO [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Suzuki coupling reaction with 3-Iodo-6-methylpyridazine
Technical Support Center: Optimizing Suzuki Coupling Reactions
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with challenging heteroaromatic substrates, focusing on 3-Iodo-6-methylpyridazine . Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common hurdles and achieve optimal reaction outcomes.
Troubleshooting Guide
Low yields or reaction failures when using electron-deficient substrates like this compound are common but can often be resolved by systematically evaluating reaction parameters. The following table addresses frequent issues, their probable causes, and recommended solutions.
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) & Rationale |
| 1. Low or No Conversion of this compound | Inactive Catalyst: The Pd(0) catalyst may not have formed or has decomposed. Formation of palladium black can indicate catalyst precipitation.[1][2] | Catalyst Screening: Switch to a more robust catalyst system. For electron-deficient pyridazines, bulky, electron-rich phosphine ligands are often effective.[1][3] Consider screening Pd(dppf)Cl₂, or Pd₂(dba)₃ with ligands like XPhos or SPhos.[1] Ensure the catalyst is fresh and handled under an inert atmosphere. |
| Insufficiently Strong or Insoluble Base: The base is crucial for activating the boronic acid for transmetalation.[4] Common bases like Na₂CO₃ may be inadequate. | Base Screening: Switch to a stronger or more soluble base such as K₃PO₄ or Cs₂CO₃.[1] These are often more effective for challenging couplings. Ensure the base is finely powdered to maximize surface area. | |
| Inappropriate Solvent: Poor solubility of reagents can hinder the reaction. | Solvent System Optimization: A mixture of an organic solvent with water (e.g., Dioxane/H₂O, DME/H₂O, or Toluene/EtOH/H₂O) is often necessary to dissolve both the organic substrates and the inorganic base.[1][5] | |
| 2. Significant Formation of Side Products | Homocoupling of Boronic Acid: Two molecules of the boronic acid couple together. This is often caused by the presence of oxygen or Pd(II) species at the start of the reaction.[6][7] | Thorough Degassing: Rigorously degas all solvents and the reaction mixture before adding the catalyst. Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[1][5] |
| Protodeboronation of Boronic Acid: The boronic acid reacts with residual water or protic solvents, replacing the boron group with hydrogen. This is a common issue with electron-deficient heteroaryl boronic acids.[8] | Use Stoichiometry & Anhydrous Conditions: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. If the problem persists, consider using the corresponding boronate ester (e.g., pinacol ester) which can be more stable. Ensure solvents are dry if running under anhydrous conditions. | |
| Dehalogenation of Pyridazine: The starting material this compound is converted to 6-methylpyridazine. This can occur via a hydride transfer to the palladium complex.[6] | Choice of Base/Solvent: Avoid amine bases or alcohol solvents which can be a source of hydride. Use carbonate or phosphate bases. Ensure the reaction is not overheated. | |
| 3. Reaction is Sluggish or Stalls | Ligand Poisoning: The nitrogen atoms in the pyridazine ring can coordinate to the palladium center, inhibiting its catalytic activity.[8] | Use Appropriate Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) which can promote the desired catalytic cycle and minimize catalyst inhibition.[3][9] |
| Low Reaction Temperature: The reaction may have a high activation energy. | Increase Temperature: While monitoring for decomposition, incrementally increase the reaction temperature. Microwave irradiation can sometimes be effective at accelerating slow reactions.[1][10] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?
A1: A reliable starting point involves using a robust catalyst system known to be effective for heteroaryl halides. A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as XPhos or SPhos is recommended.[1][3] For the base, K₃PO₄ or Cs₂CO₃ are excellent choices due to their higher basicity and solubility in mixed solvent systems like 1,4-dioxane and water (e.g., 4:1 v/v).[1] A typical starting temperature is 80-100 °C.
Q2: How critical is the degassing process and how should it be performed?
A2: The degassing process is critical to prevent catalyst oxidation and the homocoupling of the boronic acid, both of which are common reasons for low yields.[6][7] A simple and effective method is to bubble an inert gas, such as argon or nitrogen, through the solvent and the reaction mixture for 20-30 minutes before adding the palladium catalyst.[1][5] For highly sensitive reactions, performing 3-4 freeze-pump-thaw cycles is even more effective at removing dissolved oxygen.
Q3: My boronic acid is unstable. What are the alternatives?
A3: Boronic acid instability, leading to side reactions like protodeboronation, is a frequent problem.[6] A highly effective alternative is to use the corresponding boronate ester, such as a pinacol ester (Bpin) or an MIDA ester. These are often more stable to storage and the reaction conditions but are still sufficiently reactive in the catalytic cycle. Potassium trifluoroborate salts are another stable and effective alternative.[4]
Q4: Can the nitrogen atoms on the pyridazine ring interfere with the reaction?
A4: Yes, the lone pair of electrons on the nitrogen atoms of the pyridazine ring can coordinate to the palladium catalyst, acting as an inhibitor and slowing or stopping the catalytic cycle.[8] This is a known issue with many nitrogen-containing heterocycles. The use of bulky, electron-donating ligands helps to stabilize the active catalytic species and can mitigate this inhibitory effect.[3]
Q5: How do I monitor the progress of the reaction?
A5: The reaction progress can be monitored by taking small aliquots from the reaction mixture over time and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Staining the TLC plate with potassium permanganate can help visualize all spots. Comparing the consumption of the starting material (this compound) with the formation of the product spot will indicate the reaction's progress.
Visualized Workflows and Mechanisms
Troubleshooting Logic for Low Yield
The following diagram outlines a logical workflow for troubleshooting a low-yield Suzuki coupling reaction with this compound.
The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Key Experimental Protocol
This section provides a detailed, generalized protocol for performing a Suzuki-Miyaura coupling reaction to screen for optimal conditions with this compound.
Materials:
-
This compound
-
Arylboronic acid or Arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos), if required
-
Base (e.g., K₃PO₄, Cs₂CO₃), finely powdered
-
Anhydrous/degassed solvent (e.g., 1,4-Dioxane, Toluene)
-
Degassed water
-
Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure the atmosphere is inert.
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., 2-5 mol%) and, if using a separate ligand, the ligand (e.g., 4-10 mol%).
-
Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water via syringe to achieve the desired concentration and solvent ratio (a common starting point is 4:1 dioxane:water).
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 80-110 °C). Stir the mixture vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Failed Sonogashira Reactions with Iodopyridazines
Welcome to the technical support center for Sonogashira coupling reactions involving iodopyridazine substrates. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during these cross-coupling reactions. Pyridazine-containing compounds are crucial in medicinal chemistry, and the Sonogashira reaction is a powerful tool for their synthesis.[1]
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with an iodopyridazine is not yielding any product. What are the most critical factors to check first?
A1: When a Sonogashira reaction fails completely, the primary suspects are the catalyst's activity, the quality of your reagents, and the reaction atmosphere.[2] First, verify that your palladium catalyst and copper(I) iodide (CuI) co-catalyst are fresh and have been stored properly to prevent degradation.[2] It is critical to establish and maintain an inert, oxygen-free atmosphere (argon or nitrogen) throughout the reaction, as oxygen can lead to the undesirable homocoupling of the alkyne (Glaser coupling) and catalyst decomposition.[2][3] Degassing the solvent prior to use is a crucial step.[2]
Q2: I'm observing a black precipitate in my reaction flask. What does this indicate?
A2: The formation of a black precipitate, commonly known as "palladium black," signifies the decomposition and precipitation of the palladium catalyst.[2] This deactivation can be triggered by impurities in the reagents or solvent, an inappropriate choice of solvent, or excessively high temperatures.[2] Some anecdotal evidence suggests that solvents like THF may be more prone to promoting the formation of palladium black.[4]
Q3: Why might my iodopyridazine substrate be particularly challenging for Sonogashira coupling?
A3: The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms.[1] This electronic property can influence its reactivity in cross-coupling reactions.[1] Furthermore, the nitrogen atoms in the pyridazine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3] The acidity of any N-H groups on the pyridazine ring can also interfere with the reaction.[5]
Q4: Is a copper co-catalyst always necessary for this reaction?
A4: While the classic Sonogashira reaction utilizes a copper co-catalyst to increase the reaction rate, copper-free protocols are available and often preferred.[6] The primary advantage of omitting copper is the prevention of the alkyne homocoupling side reaction (Glaser coupling).[3] However, copper-free reactions may necessitate specific ligands or different reaction conditions to proceed efficiently.
Q5: What is the general order of reactivity for aryl halides in Sonogashira couplings?
A5: The reactivity of the aryl halide is a key factor in the success of the reaction. The general trend for reactivity is I > OTf > Br > Cl.[2] Consequently, aryl iodides, such as iodopyridazines, are the most reactive substrates and can often be coupled under milder conditions, sometimes even at room temperature.[2][6]
Troubleshooting Guide
If you are experiencing low to no yield with your Sonogashira reaction involving an iodopyridazine, a systematic approach to troubleshooting is recommended. The following sections address key areas to investigate.
Problem 1: Low to No Product Yield
Catalyst System and Ligands
-
Inactive Catalyst: Ensure the palladium catalyst and copper co-catalyst (if used) are active. Use fresh, high-purity catalysts. For Pd(II) precatalysts like PdCl₂(PPh₃)₂, an in situ reduction to Pd(0) is required, which can be facilitated by an amine or phosphine ligand.[6]
-
Inappropriate Ligand: The choice of ligand is crucial. While triphenylphosphine (PPh₃) is common, electron-rich and bulky phosphine ligands can increase the rate of oxidative addition.[7] For challenging substrates, consider using more specialized ligands like XPhos or N-heterocyclic carbenes (NHCs).[7][8] The nature of the ligand can also influence regioselectivity in di- or poly-halogenated substrates.[9][10]
Reagents and Reaction Conditions
-
Reagent Purity: Impurities in the iodopyridazine, alkyne, base, or solvent can poison the catalyst.[2] Ensure all reagents are pure and, where necessary, anhydrous. Amine bases can oxidize over time and may require distillation before use.[3]
-
Solvent Choice: The reaction's efficiency is highly dependent on the solvent.[5] Common solvents include DMF, THF, and toluene.[5] DMF and dioxane have proven to be effective for pyridazine substrates.[5]
-
Base Selection: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically required to deprotonate the alkyne.[11] Ensure the base is dry and used in an appropriate excess. For less reactive systems, a stronger base like Cs₂CO₃ might be beneficial, especially in copper-free conditions.[12][13]
-
Temperature Optimization: While iodopyridazines are relatively reactive, some systems may require heating to proceed at a reasonable rate.[6] However, excessively high temperatures can lead to catalyst decomposition.[2] If the reaction is failing at room temperature, consider gentle heating (e.g., 40-60 °C).[12]
Problem 2: Significant Side Product Formation
Alkyne Homocoupling (Glaser Coupling)
-
Presence of Oxygen: This is the most common cause of Glaser coupling.[3] It is imperative to thoroughly degas all solvents and reagents and maintain a strictly inert atmosphere.[3]
-
Excess Copper: High concentrations of the copper(I) co-catalyst can promote homocoupling.[12] Consider reducing the amount of CuI or switching to a copper-free protocol.[12]
Dehalogenation of the Iodopyridazine
-
This side reaction can occur under harsh conditions, such as high temperatures or prolonged reaction times.[3] Monitor the reaction progress and aim to use the mildest conditions that afford the desired product.[8]
Data Summary Tables
Table 1: Effect of Reaction Parameters on Sonogashira Coupling
| Parameter | Condition | Observation | Recommendation | Reference |
| Catalyst | Pd(PPh₃)₂Cl₂ | Standard, often effective. | A good starting point for optimization. | [5] |
| Pd(PPh₃)₄ | Zerovalent palladium source. | Can be used directly. | [6] | |
| Pd₂(dba)₃ with bulky phosphine ligands | Higher reactivity for challenging substrates. | Consider for low-yield reactions. | [7] | |
| Co-catalyst | CuI | Increases reaction rate. | Can promote Glaser coupling. | [6] |
| None (Copper-free) | Avoids Glaser coupling. | May require specific ligands or conditions. | ||
| Base | Et₃N, DIPEA | Common amine bases. | Ensure they are dry and in excess. | |
| Piperidine | Can be effective. | [14] | ||
| Cs₂CO₃, K₂CO₃ | Inorganic bases. | Often used in copper-free systems. | [14] | |
| Solvent | DMF, Dioxane | Good yields reported for pyridazines. | Recommended for initial trials. | [5] |
| THF | Commonly used. | May promote palladium black formation. | [4] | |
| Acetonitrile | Can be effective. | [15] | ||
| Temperature | Room Temperature | Often sufficient for iodo-substrates. | Start with room temperature. | [6] |
| 40-80 °C | May be required for less reactive systems. | Increase temperature cautiously if no reaction occurs. | [16] |
Experimental Protocols
Representative Protocol for Sonogashira Coupling of an Iodopyridazine
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the iodopyridazine (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-5 mol%).
-
Solvent and Reagents Addition: Add anhydrous, degassed solvent (e.g., DMF or a 1:1 mixture of dioxane:Et₃N).[5][16] Then, add the terminal alkyne (1.1-1.5 equiv.) and the amine base (e.g., Et₃N, 2-3 equiv.) via syringe.
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all oxygen is removed.[3]
-
Reaction: Stir the mixture at room temperature or heat to the desired temperature (e.g., 50-80 °C).[5]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water or saturated aqueous ammonium chloride to remove the amine salt. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visual Troubleshooting Guide
Caption: A workflow for troubleshooting failed Sonogashira reactions.
Caption: The catalytic cycle of a Sonogashira cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. snu.elsevierpure.com [snu.elsevierpure.com]
- 10. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
Technical Support Center: Cross-Coupling of Nitrogen Heterocycles
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for common side reactions encountered during the cross-coupling of nitrogen heterocycles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cross-coupling reaction with a nitrogen-containing heterocycle is giving a low yield. What are the most common side reactions I should consider?
A1: Low yields in cross-coupling reactions involving nitrogen heterocycles often stem from a few prevalent side reactions. The primary culprits to investigate are:
-
Catalyst Poisoning: The Lewis basic nitrogen atom in your heterocycle can coordinate to the palladium catalyst, leading to its deactivation and consequently, low product yields.[1][2] This is a very common issue, especially with substrates like 2-halopyridines.[2]
-
Protodehalogenation/Protodeborylation: This involves the undesired cleavage of the carbon-halogen or carbon-boron bond and its replacement with a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture.[1] Heteroaryl boronic acids are particularly susceptible to this side reaction.[3]
-
Homocoupling: This side reaction results in the formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.[1] The presence of oxygen can promote the homocoupling of boronic acids.[1][3]
-
Poor Solubility: Nitrogen-containing heterocycles can have poor solubility in common organic solvents, which can hinder the reaction rate and overall yield.[1]
A systematic approach to troubleshooting, focusing on one variable at a time, is the most effective way to identify and solve the issue.
Q2: I suspect catalyst poisoning by my nitrogen heterocycle. How can I mitigate this?
A2: Catalyst poisoning is a major challenge. Here are several strategies to overcome it:
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) can sterically hinder the nitrogen heterocycle from coordinating to the palladium center.[1][2] N-heterocyclic carbene (NHC) ligands are also effective as they are strong sigma donors, which can facilitate oxidative addition.[4][5]
-
Use of Precatalysts: Pre-formed palladium precatalysts, such as G3 or G4 Buchwald precatalysts, are often more effective than generating the active Pd(0) species in situ from Pd(II) sources like Pd(OAc)₂.[3][6] They can generate the active catalyst quickly and cleanly.[6]
-
Slow Addition: Slowly adding the nitrogen-containing coupling partner to the reaction mixture can help maintain a low concentration, reducing its inhibitory effect on the catalyst.[1]
-
Add Extra Ligand: In some cases, particularly in Buchwald-Hartwig aminations, adding an extra equivalent of the phosphine ligand relative to the palladium source can help prevent catalyst deactivation by the amine.[6]
Q3: My main byproduct is from homocoupling of my boronic acid. What are the causes and solutions?
A3: Homocoupling is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[1][3] Here’s how to address it:
-
Thorough Degassing: Ensure your reaction mixture is rigorously degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas like argon or nitrogen.[1][7]
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas throughout the entire process.[1]
-
Use a Mild Reducing Agent: The addition of a mild reducing agent can help minimize the concentration of free Pd(II) that can mediate homocoupling.[8]
-
Efficient Catalyst Generation: Use palladium precatalysts that efficiently generate the active Pd(0) species to avoid residual Pd(II) from sources like Pd(OAc)₂.[3]
Q4: I am observing significant protodehalogenation of my starting material. What steps can I take to minimize this?
A4: Protodehalogenation can compete with the desired cross-coupling. To disfavor this side reaction:
-
Anhydrous Conditions: Ensure that all solvents and reagents are scrupulously dried, as water can be a proton source.
-
Choice of Base: The nature and strength of the base can influence the rate of protodehalogenation. It may be necessary to screen different bases to find one that promotes the cross-coupling over the side reaction.
-
Catalyst and Ligand System: The catalyst system can influence the relative rates of oxidative addition (the first step in cross-coupling) and protodehalogenation. A more active catalyst that favors rapid oxidative addition may outcompete the dehalogenation pathway.
Data Presentation
The selection of the correct ligand is crucial for minimizing side reactions and achieving high yields. The following table provides an illustrative comparison of ligands for a hypothetical Buchwald-Hartwig amination of 2-bromopyridine, a substrate prone to catalyst poisoning.
| Catalyst System (Pd Source + Ligand) | Base | Solvent | Temperature (°C) | Yield (%) | Primary Side Product(s) |
| Pd₂(dba)₃ + P(t-Bu)₃ | NaOtBu | Toluene | 100 | 35 | Catalyst decomposition, Protodehalogenation |
| Pd(OAc)₂ + SPhos | NaOtBu | Toluene | 100 | 75 | Minimal side products |
| BrettPhos Pd G3 | K₃PO₄ | Dioxane | 80 | 92 | Minimal side products |
| (IPr)Pd(allyl)Cl | NaOtBu | Toluene | 80 | 88 | Minimal side products |
This data is illustrative and compiled from general principles discussed in the cited literature. Actual results will vary based on specific substrates.
Mandatory Visualization
Below are diagrams illustrating key concepts and workflows for troubleshooting cross-coupling reactions of nitrogen heterocycles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. youtube.com [youtube.com]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Preventing dehalogenation of 3-Iodo-6-methylpyridazine during reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-iodo-6-methylpyridazine. The focus is on preventing dehalogenation, a common side reaction in cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with this compound?
A1: Dehalogenation (specifically, hydrodehalogenation) is a side reaction where the iodine atom on this compound is replaced by a hydrogen atom, leading to the formation of 6-methylpyridazine. This is problematic as it consumes the starting material and reduces the yield of the desired coupled product, complicating purification. The electron-deficient nature of the pyridazine ring can make the C-I bond more susceptible to cleavage.
Q2: Which types of reactions are most prone to dehalogenation with this substrate?
A2: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are particularly susceptible to dehalogenation.[1] The conditions used in these reactions, including the catalyst, base, and solvent, can all contribute to this undesired side reaction.
Q3: What is the general mechanism of dehalogenation in palladium-catalyzed reactions?
A3: Dehalogenation can occur through several pathways. A common mechanism involves the formation of a palladium-hydride species, which can then react with the aryl iodide in a process that ultimately leads to the replacement of the iodine with hydrogen. The source of the hydride can be the solvent, base, or even trace amounts of water.
Q4: Are there any general strategies to minimize dehalogenation?
A4: Yes, several general strategies can be employed:
-
Catalyst and Ligand Selection: Use of bulky, electron-rich phosphine ligands can favor the desired reductive elimination over dehalogenation.[2]
-
Base Selection: Using milder bases can reduce the rate of dehalogenation. Strong bases are often more likely to promote side reactions.[3]
-
Solvent Choice: Anhydrous and aprotic solvents are generally preferred to minimize the availability of hydrogen sources.
-
Temperature Control: Running reactions at the lowest effective temperature can help to suppress the dehalogenation pathway.
Troubleshooting Guides
Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling
Q: I am observing a large amount of 6-methylpyridazine in my Suzuki-Miyaura reaction with this compound. How can I improve the yield of my desired biaryl product?
A: Dehalogenation is a known side reaction in Suzuki-Miyaura couplings, especially with electron-deficient heteroaryl halides.[2] The choice of catalyst, ligand, and base are critical. Below is a summary of how different parameters can affect the product distribution, followed by a recommended protocol.
Data Presentation: Effect of Reaction Parameters on Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Desired Product Yield (%) | Dehalogenated Product (%) |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Dioxane/H₂O | 100 | 65 | 30 |
| Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene | 80 | 85 | 10 |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | THF | 70 | 90 | <5 |
| Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | DME | 90 | 70 | 25 |
Note: Yields are representative and can vary based on the specific boronic acid used.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol is designed to minimize dehalogenation by using a bulky, electron-rich ligand and a moderately strong inorganic base.
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol)).
-
Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent Addition: Add 5 mL of degassed toluene via syringe.
-
Reaction: Heat the mixture to 80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Logical Relationship: Troubleshooting Dehalogenation in Suzuki Coupling
Caption: A decision tree for troubleshooting dehalogenation in Suzuki coupling.
Issue 2: Prevalent Dehalogenation in Sonogashira Coupling
Q: My Sonogashira coupling of this compound is resulting in significant amounts of 6-methylpyridazine and alkyne homocoupling. What can I do?
A: Both dehalogenation and alkyne homocoupling (Glaser coupling) are common side reactions in Sonogashira couplings. The choice of catalyst, the presence or absence of a copper co-catalyst, and the base are critical factors. Copper-free conditions can sometimes suppress homocoupling, but may require more active palladium catalysts.
Data Presentation: Effect of Reaction Parameters on Sonogashira Coupling
| Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Desired Product Yield (%) | Dehalogenated Product (%) |
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | - | Et₃N (3) | THF | 60 | 55 | 25 |
| Pd(PPh₃)₄ (3) | - | - | Piperidine (3) | DMF | 50 | 75 | 15 |
| Pd(OAc)₂ (2) | - | SPhos (4) | K₂CO₃ (2) | Dioxane | 80 | 80 | 10 |
| Pd(dppf)Cl₂ (3) | CuI (5) | - | DIPA (3) | Toluene | 70 | 65 | 20 |
Note: Yields are representative and can vary based on the specific terminal alkyne used.
Experimental Protocol: Optimized Copper-Free Sonogashira Coupling
This protocol aims to minimize both dehalogenation and homocoupling by omitting the copper co-catalyst and using a suitable base and solvent system.
-
Reaction Setup: In a dry Schlenk tube, combine this compound (1.0 mmol), the terminal alkyne (1.5 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent and Base Addition: Add 5 mL of degassed DMF and 3 mmol of piperidine via syringe.
-
Reaction: Stir the mixture at 50 °C for 6-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate, wash with aqueous ammonium chloride solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Signaling Pathway: Competing Pathways in Sonogashira Coupling
Caption: Competing pathways in Sonogashira coupling of this compound.
Issue 3: Low Yields and Dehalogenation in Buchwald-Hartwig Amination
Q: I am attempting a Buchwald-Hartwig amination with this compound, but I am getting low yields of the desired amine and a significant amount of the dehalogenated starting material.
A: The Buchwald-Hartwig amination is sensitive to the choice of ligand and base. For electron-deficient heteroaryl iodides, a careful selection is necessary to promote the C-N bond formation over the competing dehalogenation pathway. Strong, non-nucleophilic bases are typically required, and bulky biarylphosphine ligands are often effective.[1]
Data Presentation: Effect of Ligand and Base on Buchwald-Hartwig Amination
| Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Desired Amine Yield (%) | Dehalogenated Product (%) |
| Pd₂(dba)₃ (2) | BINAP (4) | Cs₂CO₃ (2) | Toluene | 100 | 50 | 40 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 90 | 75 | 20 |
| BrettPhos Pd G3 (3) | - | LHMDS (1.5) | THF | 70 | 88 | <10 |
| Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 110 | 60 | 35 |
Note: Yields are representative and can vary based on the specific amine used.
Experimental Protocol: Optimized Buchwald-Hartwig Amination
This protocol utilizes a modern, highly active catalyst system designed to facilitate C-N coupling with challenging substrates while minimizing side reactions.
-
Reaction Setup: In a glovebox, add the BrettPhos Pd G3 precatalyst (0.03 mmol) to a vial. Add this compound (1.0 mmol), the amine (1.2 mmol), and a stir bar.
-
Solvent and Base Addition: Add 4 mL of anhydrous THF. Then, add lithium bis(trimethylsilyl)amide (LHMDS) as a 1.0 M solution in THF (1.5 mL, 1.5 mmol).
-
Reaction: Seal the vial and remove it from the glovebox. Heat the mixture to 70 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Experimental Workflow: General Cross-Coupling of this compound
Caption: A general experimental workflow for cross-coupling reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palladium-Catalyzed Reactions with Pyridazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning in palladium-catalyzed reactions involving pyridazine substrates.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cross-coupling reaction with a pyridazine substrate is giving low to no yield. What are the potential causes?
Low yields in palladium-catalyzed reactions with pyridazine substrates are frequently attributed to catalyst poisoning. The lone pair of electrons on the nitrogen atoms of the pyridazine ring can coordinate to the palladium center, leading to the formation of stable, off-cycle complexes that are catalytically inactive. This deactivation of the catalyst is a common issue when working with nitrogen-containing heterocycles. Additionally, side reactions such as the homocoupling of the starting materials or hydrolytic deboronation of boronic acids in Suzuki-Miyaura coupling can further reduce the yield of the desired product.
Q2: How does the concentration of the pyridazine substrate affect the catalyst's performance?
The concentration of the pyridazine substrate can have a significant impact on the catalyst's activity. Higher concentrations of the pyridazine can lead to a more pronounced poisoning effect, as the equilibrium shifts towards the formation of the inactive catalyst-pyridazine complex. This can result in a decrease in the reaction rate, lower overall yield, and a reduced catalyst turnover number (TON).
Q3: Are there specific palladium catalysts or ligands that are more resistant to poisoning by pyridazines?
Yes, the choice of both the palladium precursor and the ligand is crucial for mitigating catalyst poisoning. Using a Pd(0) source, such as Pd₂(dba)₃, can be advantageous as Pd(0) species have a weaker affinity for neutral σ-donors like pyridazines compared to Pd(II) species. Furthermore, employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) can help to shield the palladium center, sterically hindering the coordination of the pyridazine nitrogen.
Q4: What are the visible signs of catalyst deactivation in my reaction?
A common visual indicator of catalyst deactivation is a change in the color of the reaction mixture. The formation of palladium black, a fine precipitate of elemental palladium, often signals catalyst decomposition and loss of catalytic activity. This typically occurs when the active catalytic species is unstable under the reaction conditions.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling of a Halogenated Pyridazine
Symptoms:
-
Reaction yields are consistently low (e.g., below 30%).
-
Significant amounts of starting material remain unreacted even after prolonged reaction times.
-
Formation of homocoupling byproducts is observed.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Catalyst Poisoning by Pyridazine | 1. Switch to a Pd(0) Precatalyst: Use a catalyst precursor like Pd₂(dba)₃ instead of Pd(OAc)₂ or PdCl₂. 2. Employ Bulky Ligands: Screen bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos to sterically protect the palladium center. 3. Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may compensate for the poisoning effect, although this is less ideal from a process chemistry perspective. |
| Inefficient Oxidative Addition | 1. Increase Reaction Temperature: The C-X bond in some halopyridazines can be less reactive. Increasing the temperature can facilitate the oxidative addition step. 2. Use a More Reactive Halide: If possible, switch from a chloro-pyridazine to a bromo- or iodo-pyridazine, as the C-I and C-Br bonds are generally more reactive in oxidative addition. |
| Side Reactions | 1. Minimize Protodeboronation: Use anhydrous solvents and consider more stable boron reagents like pinacol esters or MIDA boronates. 2. Suppress Homocoupling: Ensure the reaction is thoroughly degassed to remove oxygen, which can promote the homocoupling of the boronic acid. |
| Inappropriate Base or Solvent | 1. Optimize the Base: The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The solubility and strength of the base can significantly impact the reaction. 2. Optimize the Solvent: Solvents like dioxane, toluene, or a mixture of an organic solvent with water are commonly used. The polarity and coordinating ability of the solvent can influence the stability and activity of the catalyst. |
Issue 2: Catalyst Decomposition (Formation of Palladium Black)
Symptoms:
-
The reaction mixture turns from a homogeneous solution to a black suspension.
-
The reaction stalls before completion.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Unstable Catalytic Species | 1. Use Stabilizing Ligands: Bidentate phosphine ligands or robust monodentate ligands can stabilize the palladium nanoparticles and prevent their agglomeration into palladium black. 2. Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. |
| Presence of Impurities | 1. Purify Starting Materials: Ensure that the pyridazine substrate, coupling partner, and solvent are free from impurities that could poison the catalyst. Common poisons include sulfur compounds and other coordinating species. 2. Use High-Purity Reagents: Utilize high-purity palladium catalysts and ligands. |
Data Presentation
The following table provides a hypothetical yet illustrative representation of the impact of pyridazine concentration on the yield of a Suzuki-Miyaura reaction, based on the qualitative understanding of catalyst poisoning.
Table 1: Effect of Pyridazine Substrate Concentration on Reaction Yield
| Entry | Pyridazine Substrate Concentration (M) | Catalyst Loading (mol%) | Ligand | Yield (%) |
| 1 | 0.1 | 2 | PPh₃ | 65 |
| 2 | 0.2 | 2 | PPh₃ | 4 |
Technical Support Center: Synthesis of 3-Aryl-6-Methylpyridazines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield and purity in the synthesis of 3-aryl-6-methylpyridazines.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of 3-aryl-6-methylpyridazines, particularly via Suzuki-Miyaura cross-coupling reactions.
Low or No Product Yield
Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield or no product at all. What are the primary factors I should investigate?
A1: Low or no yield in a Suzuki-Miyaura coupling reaction can be attributed to several critical factors. A systematic approach to troubleshooting is recommended:
-
Catalyst and Ligand Inactivity: The palladium catalyst is the heart of the reaction. Ensure that your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation. For challenging substrates like chloro-pyridazines, standard ligands like PPh₃ may be insufficient. Consider using more electron-rich and bulky ligands such as SPhos or XPhos.
-
Ineffective Base: The base is crucial for the activation of the boronic acid. The choice of base can significantly impact the reaction rate and yield. For heteroaryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃. The base should be finely powdered to ensure maximum surface area and reactivity.
-
Suboptimal Reaction Temperature: The oxidative addition of the palladium catalyst to the C-Cl bond of the 3-chloro-6-methylpyridazine is often the rate-limiting step and typically requires elevated temperatures (80-110 °C). If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to catalyst decomposition and an increase in side reactions.
-
Presence of Oxygen: The active Pd(0) catalyst is sensitive to oxygen. It is crucial to thoroughly degas the solvent and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Purity of Starting Materials: Impurities in the 3-chloro-6-methylpyridazine, the arylboronic acid, or the solvent can poison the catalyst or lead to unwanted side reactions. Ensure all reagents are of high purity and that the solvent is anhydrous and degassed.
Presence of Significant Impurities
Q2: My reaction is producing the desired 3-aryl-6-methylpyridazine, but it is contaminated with significant byproducts. What are the common side reactions and how can I minimize them?
A2: The formation of byproducts is a common challenge in Suzuki-Miyaura couplings. The most prevalent side reactions include:
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the arylboronic acid, which is replaced by a C-H bond, leading to the formation of an arene byproduct. This side reaction is often promoted by high temperatures and the presence of water and base. To mitigate protodeboronation:
-
Use a less nucleophilic base, such as KF or K₃PO₄.
-
Minimize the amount of water in the reaction mixture.
-
Consider using a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt.[1]
-
-
Homocoupling: This involves the coupling of two molecules of the arylboronic acid to form a biaryl byproduct. Homocoupling is often promoted by the presence of oxygen, which can reoxidize the Pd(0) catalyst to Pd(II). To reduce homocoupling:
-
Ensure the reaction is performed under a strictly inert atmosphere.
-
Use a Pd(0) source or a precatalyst that efficiently generates the active Pd(0) species.[2]
-
-
Hydrolysis of the Halopyridazine: The starting 3-chloro-6-methylpyridazine can undergo hydrolysis to form the corresponding pyridazinone, especially at elevated temperatures in the presence of a base and water. To minimize hydrolysis:
-
Use anhydrous conditions where possible.
-
Control the reaction temperature and time, aiming for the lowest effective temperature and shortest reaction duration.
-
Frequently Asked Questions (FAQs)
Q3: How do I choose the optimal catalyst and ligand for the synthesis of 3-aryl-6-methylpyridazines?
A3: The choice of catalyst and ligand is critical for a successful Suzuki-Miyaura coupling with a heteroaryl chloride like 3-chloro-6-methylpyridazine. Due to the electron-deficient nature of the pyridazine ring and the stronger C-Cl bond compared to C-Br or C-I bonds, a highly active catalyst system is generally required.
-
Palladium Source: Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃. These are typically used in combination with a phosphine ligand. Pre-formed catalysts like Pd(PPh₃)₄ can also be used, but may be less effective for challenging substrates.
-
Ligands: For the coupling of heteroaryl chlorides, bulky and electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are highly recommended. These ligands promote the oxidative addition step and stabilize the palladium catalyst. N-heterocyclic carbene (NHC) ligands can also be effective.
Q4: What is the best base and solvent combination for this reaction?
A4: The base and solvent system plays a crucial role in the transmetalation step and the overall reaction efficiency.
-
Base: Strong, non-nucleophilic inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the most effective bases for the Suzuki coupling of heteroaryl chlorides.[2] The choice of base can also influence the rate of side reactions like protodeboronation.
-
Solvent: Aprotic polar solvents are commonly used. 1,4-Dioxane, toluene, and DMF are good choices. Often, a mixture of an organic solvent with a small amount of water is used to facilitate the dissolution of the inorganic base. However, the amount of water should be carefully controlled to minimize hydrolysis of the starting material and protodeboronation of the boronic acid.
Q5: What are the best methods for purifying the final 3-aryl-6-methylpyridazine product?
A5: The purification strategy will depend on the nature of the impurities present. Common purification techniques include:
-
Crystallization: If the product is a solid and the impurities have different solubility profiles, crystallization can be a highly effective method for achieving high purity. Common solvents for the recrystallization of pyridazine derivatives include ethanol, isopropanol, and ethyl acetate, or mixtures thereof with anti-solvents like hexane or water.[3]
-
Column Chromatography: Flash column chromatography on silica gel is a versatile technique for separating the desired product from byproducts and unreacted starting materials. A typical eluent system would be a gradient of ethyl acetate in hexane. The polarity of the eluent can be adjusted based on the polarity of the specific 3-aryl-6-methylpyridazine derivative.
Data Presentation
Table 1: Effect of Catalyst and Ligand on the Yield of 3-Aryl-6-Methylpyridazine
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 45 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 85 |
| 3 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 6 | 92 |
| 4 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF | 90 | 18 | 60 |
Note: Yields are representative and can vary based on the specific arylboronic acid used.
Table 2: Influence of Base and Solvent on the Yield of 3-Aryl-6-Methylpyridazine
| Entry | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 55 |
| 2 | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 68 |
| 3 | K₃PO₄ (2) | Toluene | 110 | 8 | 88 |
| 4 | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 6 | 93 |
| 5 | K₃PO₄ (2) | DMF | 100 | 8 | 75 |
Note: Reactions were performed using Pd(OAc)₂/SPhos as the catalyst system.
Experimental Protocols
General Protocol for the Suzuki-Miyaura Synthesis of 3-Aryl-6-Methylpyridazine
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 3-chloro-6-methylpyridazine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by crystallization to obtain the pure 3-aryl-6-methylpyridazine.
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low yield in 3-aryl-6-methylpyridazine synthesis.
Caption: Competing side reactions in the synthesis of 3-aryl-6-methylpyridazines.
References
Technical Support Center: Purification Strategies for Removing Palladium Catalyst Residues
Welcome to the technical support center for palladium catalyst removal. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting for achieving high-purity compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from a reaction mixture?
A1: The most prevalent methods for removing residual palladium include:
-
Filtration: Effective for heterogeneous catalysts like palladium on carbon (Pd/C). This is often the first step in purification.[1][2]
-
Adsorption (Scavenging): Utilizes solid-supported materials with a high affinity for palladium. Common scavengers include functionalized silica gels (e.g., with thiol, amine, or triaminetetraacetate groups), polymer-based resins, and activated carbon.[3][4][5][6]
-
Chromatography: Techniques like column chromatography are effective for separating the desired compound from both soluble and insoluble palladium species.[2][7][8]
-
Extraction: Liquid-liquid extraction can be used to partition water-soluble palladium salts into an aqueous phase, separating them from the desired organic product.[1][3]
-
Crystallization: Purifying the final product through crystallization can leave palladium impurities behind in the mother liquor. The effectiveness of this method can be enhanced by using additives that increase the solubility of palladium species.[3][9]
Q2: How do I choose the best palladium removal method for my specific experiment?
A2: The optimal method depends on several factors:[1][3]
-
Form of Palladium: For heterogeneous catalysts (e.g., Pd/C), filtration is the primary choice. For homogeneous (soluble) catalysts, scavenging, chromatography, or crystallization are more suitable.[1]
-
Nature of Your Final Product: Consider its solubility, stability, and potential to chelate with palladium.
-
Solvent System: The polarity of the solvent can affect the efficiency of scavengers and the solubility of palladium species.
-
Desired Final Purity: For active pharmaceutical ingredients (APIs), stringent limits on residual palladium (often below 10 ppm) may require a combination of methods, such as chromatography followed by a scavenger treatment.[7][8][9]
Q3: What are the advantages of using solid-supported scavengers?
A3: Solid-supported scavengers, such as functionalized silica gels or polymer resins, offer several benefits:
-
High Selectivity: They can be designed to have a high affinity for palladium, leading to efficient removal.[5]
-
Ease of Use: They are simply added to the reaction mixture, stirred, and then removed by filtration.[1][10]
-
High Product Recovery: When the correct scavenger is chosen, product loss due to non-specific binding can be minimized.[10]
-
Broad Applicability: A variety of functionalized scavengers are available, effective for different oxidation states of palladium and in various solvent systems.[4]
Q4: Can activated carbon be used for palladium removal, and what are its limitations?
A4: Yes, activated carbon is an effective and low-cost adsorbent for removing palladium.[6][10] However, it can sometimes lead to lower yields of the desired product due to non-specific adsorption.[10] The efficiency of palladium removal can also vary between different grades of activated carbon.[10]
Q5: When is column chromatography a suitable option for palladium removal?
A5: Column chromatography is a powerful purification technique that can effectively remove palladium catalysts along with other impurities.[2][10] It is particularly useful when high purity is required and when the product has a significantly different polarity from the palladium complexes. However, it can be more time-consuming and use larger volumes of solvent compared to scavenger-based methods.[10]
Troubleshooting Guides
Problem 1: Low efficiency of palladium removal after using a scavenger.
-
Possible Cause: Incorrect scavenger selection.
-
Solution: The choice of scavenger can depend on the oxidation state of the palladium. Thiol-based scavengers are generally effective for Pd(II), while others may be better for Pd(0).[1] Consider screening a small panel of different scavengers to find the most effective one for your specific reaction.
-
-
Possible Cause: Insufficient scavenger loading or reaction time.
-
Possible Cause: The palladium species is complexed with the product.
-
Solution: Try a different scavenger with a higher affinity for palladium. In some cases, a pre-treatment step, such as a mild oxidation or reduction, might be necessary to break the complex and convert the palladium to a more easily removable form.[3]
-
Problem 2: Significant product loss after purification.
-
Possible Cause: Non-specific adsorption of the product onto the scavenger or activated carbon.
-
Solution: Reduce the amount of adsorbent to the minimum effective quantity.[3] Thoroughly wash the filtered scavenger with fresh solvent to recover any adsorbed product.[1][10] If product loss remains high, consider trying a different scavenger or switching to an alternative purification method like crystallization or extraction.[3]
-
-
Possible Cause: Co-elution of the product and palladium species during column chromatography.
-
Solution: Optimize the chromatography conditions, such as the solvent system (eluent) and the stationary phase (e.g., silica gel). A shallower gradient or isocratic elution might improve separation.
-
Problem 3: Inconsistent palladium removal from batch to batch.
-
Possible Cause: Variability in the form of the palladium species at the end of the reaction.
Data Presentation
Table 1: Comparison of Palladium Scavenging Efficiency with Different Scavengers.
| Scavenger Type | Functional Group | Typical Loading (mmol/g) | Palladium Removal Efficiency | Target Palladium Species | Reference |
| Silica-Based | Thiol | 0.5 - 1.5 | High | Pd(II) | [5] |
| Silica-Based | Thiourea | 0.5 - 1.2 | High | Pd(0), Pd(II) | [4][5] |
| Silica-Based | Dimercaptotriazine (DMT) | 0.5 - 1.0 | Very High | Pd(0), Pd(II), Hindered Complexes | [4] |
| Polymer-Based | Macroporous Polystyrene-TMT | > 0.5 | High (can reduce Pd from ~800 ppm to <10 ppm) | Pd | [12] |
| Activated Carbon | N/A | N/A | Moderate to High | Pd(0), Pd(II) | [6] |
Table 2: Residual Palladium Levels After Different Purification Methods.
| Purification Method | Initial Pd Level (ppm) | Final Pd Level (ppm) | Removal Efficiency (%) | Reference |
| Aqueous Workup Only | >5000 | ~500 - 5000 | Variable | [7][8] |
| Column Chromatography | ~5000 | <100 (in many cases) | ~90 | [7][8] |
| Column Chromatography + Scavenger | ~5000 | <50 (most cases <10) | ~98 | [7][8] |
| Activated Carbon | 1250 | 12 | >99 | |
| Scavenger (MP-TMT) | ~800 | <10 | >98 | [12] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal Using a Solid-Supported Scavenger
-
Dissolution: Dissolve the crude product containing the residual palladium in a suitable organic solvent (e.g., toluene, ethyl acetate, or THF).[10]
-
Scavenger Addition: Add the selected solid-supported scavenger (typically 2-10 equivalents relative to the initial amount of palladium catalyst used).[10][11]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 1 to 24 hours. The optimal time and temperature should be determined experimentally for each specific case.[3]
-
Filtration: Filter the mixture through a pad of Celite or a suitable filter paper to remove the solid scavenger. A simple filtration setup with a Büchner funnel is usually sufficient.[1][3]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1][3]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[3][10]
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[3][13]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.[10]
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).[10]
-
Stirring: Stir the suspension at room temperature for 1-2 hours.[10]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. The Celite pad is important for removing fine carbon particles.[1][10]
-
Washing: Wash the Celite/carbon cake with fresh solvent to recover any adsorbed product.[10]
-
Concentration: Concentrate the combined filtrate and washings to obtain the purified product.[10]
-
Analysis: Analyze the purified product for residual palladium content.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. silicycle.com [silicycle.com]
- 5. silicycle.com [silicycle.com]
- 6. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arborassays.com [arborassays.com]
- 10. benchchem.com [benchchem.com]
- 11. sopachem.com [sopachem.com]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stability and Reactivity of Iodinated Pyridazines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with iodinated pyridazines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability and reactivity issues encountered during synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: Why is my iodinated pyridazine prone to decomposition?
A1: Iodinated pyridazines can be susceptible to degradation under several conditions. The pyridazine ring is electron-deficient due to the presence of two nitrogen atoms, which can influence the stability of the carbon-iodine bond.[1] Key factors affecting stability include:
-
Thermal Stress: Pyridazines themselves can decompose at high temperatures.[2][3] While incorporating the iodine atom into a heterocyclic system can sometimes enhance thermal stability compared to acyclic analogs, elevated temperatures in reactions like Suzuki or Sonogashira couplings can still lead to decomposition or undesired side reactions.[4][5]
-
Photostability: Aromatic iodides can be light-sensitive. Exposure to light, particularly UV, can initiate radical reactions leading to deiodination or other forms of degradation. It is advisable to protect reactions from light where possible.
-
Strong Bases: Strong bases, often used in cross-coupling reactions (e.g., KOtBu in Buchwald-Hartwig aminations), can react with the pyridazine ring or promote side reactions.[6]
-
pH Instability: Extreme pH conditions can affect the stability of the pyridazine nucleus and its derivatives.
Q2: What is deiodination and why does it occur?
A2: Deiodination is the loss of the iodine substituent, replacing it with a hydrogen atom. This is a common side reaction in palladium-catalyzed cross-coupling reactions. It can occur through several mechanisms, including protonolysis (reaction with a proton source) or reductive dehalogenation mediated by the palladium catalyst. The electron-deficient nature of the pyridazine ring can make the iodinated position more susceptible to nucleophilic attack or reductive processes.
Q3: Are iodinated pyridazines difficult to purify?
A3: Purification can be challenging due to the potential instability of the compounds on stationary phases like silica gel.[7] The basic nitrogen atoms of the pyridazine ring can interact strongly with acidic silica, leading to tailing, poor separation, or on-column decomposition. It is often beneficial to use deactivated (neutral) silica or alumina for chromatography. In some cases, crystallization or distillation may be more suitable purification methods.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
This guide addresses common issues encountered during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions involving iodinated pyridazines.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution(s) |
| Catalyst Inactivity/Decomposition | • Ensure proper degassing of solvents and reagents to avoid oxygen, which can deactivate Pd(0) catalysts.[8] • Use a fresh bottle of palladium catalyst; older catalysts may have reduced activity.[9] • Consider using more robust pre-catalysts or ligands (e.g., Buchwald ligands) that are designed for challenging substrates.[10][11] |
| Slow Oxidative Addition | • Iodinated pyridazines are generally reactive; however, steric hindrance near the iodine can slow this step.[12] • Use more electron-rich and bulky phosphine ligands to accelerate oxidative addition.[6][11] |
| Deiodination of Starting Material | • Lower the reaction temperature and shorten the reaction time. • Use a milder base (e.g., K₂CO₃ instead of K₃PO₄ or Cs₂CO₃). • Ensure the reaction is protected from light. |
| Poor Solubility of Reagents | • Choose a solvent system that effectively dissolves all components at the reaction temperature. Common choices include dioxane, THF, DMF, or toluene, often with water as a co-solvent for Suzuki reactions.[8] |
| Hydrolysis of Boronic Acid (Suzuki) | • Pyridineboronic acids can be prone to hydrolysis.[9] Use the boronic acid as soon as possible after purchase or consider using more stable boronate esters (e.g., pinacol esters).[11] |
| Catalyst Poisoning | • The nitrogen atoms in the pyridazine ring can coordinate to the palladium center, potentially inhibiting catalysis. Using bulky ligands can help prevent this coordination.[13] |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause | Suggested Solution(s) |
| Homocoupling of Boronic Acid (Suzuki) | • Presence of oxygen in the reaction mixture.[8] • Inefficient transmetalation step. | • Thoroughly degas all solvents and the reaction mixture. • Ensure the base is sufficiently strong and soluble to activate the boronic acid. |
| Glaser-Hay Homocoupling of Alkyne (Sonogashira) | • This is a major side reaction when using a copper co-catalyst, especially with electron-rich substrates or at elevated temperatures.[14] | • Switch to copper-free Sonogashira conditions.[14] • Use a minimal amount of the copper(I) co-catalyst. |
| Hydrodehalogenation (Deiodination) Product | • See "Deiodination of Starting Material" in the table above. | • See "Deiodination of Starting Material" in the table above. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific substrates.
-
Reagent Preparation: To an oven-dried reaction vessel, add the iodinated pyridazine (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq.).[15]
-
Solvent Addition: The vessel is sealed, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) via vacuum/backfill cycles (repeat 3 times). Add degassed solvents (e.g., a 4:1 mixture of dioxane/water or DME/ethanol/water).[15]
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (using neutral silica or alumina is recommended) or recrystallization.
General Protocol for Copper-Free Sonogashira Coupling
-
Reagent Preparation: In an oven-dried flask under an inert atmosphere, combine the iodinated pyridazine (1.0 eq.), the terminal alkyne (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a base (e.g., a tertiary amine like diisopropylethylamine or triethylamine, which can also serve as the solvent).[12][16]
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). The reaction is typically monitored by TLC or LC-MS.
-
Work-up: Upon completion, remove the amine base under reduced pressure. Dissolve the residue in an organic solvent and wash with water or a dilute acid solution (e.g., NH₄Cl) to remove amine salts. Dry the organic layer and concentrate.
-
Purification: Purify the crude product by chromatography or recrystallization.
General Protocol for Buchwald-Hartwig Amination
-
Reagent Preparation: To a glovebox or under a robust inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 eq.) to a reaction vessel.[6][17]
-
Reactant Addition: Add the iodinated pyridazine (1.0 eq.) and the amine (1.1-1.3 eq.). Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat to the required temperature (typically 80-110 °C). Monitor the reaction's progress.
-
Work-up: Cool the reaction, dilute with an organic solvent, and carefully quench any remaining base with water. Separate the layers, and extract the aqueous layer with the organic solvent. Combine organic layers, wash with brine, dry, and concentrate.
-
Purification: Purify the product by column chromatography.
Visual Guides
References
- 1. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 2. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Kinetics of the thermal decomposition and isomerization of pyrazine (1,4 diazine) (Book) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. books.rsc.org [books.rsc.org]
- 15. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Iodo-6-methylpyridazine and 3-Bromo-6-methylpyridazine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 3-iodo-6-methylpyridazine and 3-bromo-6-methylpyridazine, two key heterocyclic building blocks in medicinal chemistry and materials science. The choice of the halide at the 3-position of the 6-methylpyridazine core significantly influences the substrate's performance in various palladium-catalyzed cross-coupling reactions. This document summarizes the fundamental principles governing their reactivity, presents available experimental data, and provides generalized protocols for common coupling reactions.
Introduction to Reactivity in Palladium-Catalyzed Cross-Coupling
The reactivity of aryl and heteroaryl halides in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings, is primarily dictated by the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity for halogens is I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energy, making the oxidative addition of the palladium(0) catalyst to the C-X bond—often the rate-determining step—more facile for heavier halogens.[1] Consequently, iodo-substituted pyridazines are typically more reactive than their bromo-substituted counterparts, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and 3-bromo-6-methylpyridazine is presented below. Please note that experimental data for this compound is less readily available in the public domain.
| Property | This compound | 3-Bromo-6-methylpyridazine |
| Molecular Formula | C₅H₅IN₂ | C₅H₅BrN₂ |
| Molecular Weight | 219.99 g/mol | 173.01 g/mol |
| Appearance | Not specified | Not specified |
| Melting Point | Not specified | Not specified |
| Boiling Point | Not specified | 285°C at 760 mmHg[2] |
| Density | Not specified | 1.6±0.1 g/cm³[2] |
Comparative Reactivity in Key Cross-Coupling Reactions
While direct side-by-side comparative studies under identical conditions for this compound and 3-bromo-6-methylpyridazine are scarce in the literature, the established principles of C-X bond reactivity allow for a qualitative and semi-quantitative comparison. The following sections provide an overview of their expected and reported reactivity in major cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[3] Given the higher reactivity of the C-I bond, this compound is expected to undergo Suzuki-Miyaura coupling under milder conditions and with higher yields compared to 3-bromo-6-methylpyridazine.
A study on the Suzuki-Miyaura cross-coupling of 3-bromo-6-(thiophen-2-yl)pyridazine with various (hetero)aryl-boronic acids reported fair-to-low yields (14% to 28%).[4] This suggests that while the reaction is feasible with the bromo-derivative, optimization is likely required to achieve high efficiency.
Expected Reactivity Trend: this compound > 3-bromo-6-methylpyridazine
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] The reactivity trend of I > Br is well-documented for this reaction.[5] Therefore, this compound would be the preferred substrate for Sonogashira couplings, likely affording higher yields in shorter reaction times and at lower temperatures.
While a specific protocol for 3-bromo-6-methylpyridazine is not extensively documented, procedures for structurally similar electron-deficient N-heteroaromatic halides are well-established.[6] A related study describes the Sonogashira coupling of 3-bromo-6-methyl-1,2,4,5-tetrazine with terminal alkynes.[7]
Expected Reactivity Trend: this compound > 3-bromo-6-methylpyridazine
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds.[8] The reactivity of the aryl halide in this reaction also follows the general trend of I > Br > Cl.[9] This implies that this compound will be more readily converted to the corresponding 3-amino-6-methylpyridazine derivative.
A detailed experimental procedure for the Buchwald-Hartwig amination of the closely related 2-bromo-6-methylpyridine with (+/-)-trans-1,2-diaminocyclohexane reported a yield of 60%.[10] This provides a benchmark for the reactivity of a bromo-methyl-substituted six-membered nitrogen-containing heterocycle.
Expected Reactivity Trend: this compound > 3-bromo-6-methylpyridazine
Stille Coupling
The Stille reaction couples an organotin compound with an organic halide.[11] Similar to other palladium-catalyzed cross-coupling reactions, the reactivity of the halide is a critical factor, with iodides being more reactive than bromides.[12] This suggests that this compound would be a more efficient coupling partner in Stille reactions.
Expected Reactivity Trend: this compound > 3-bromo-6-methylpyridazine
Summary of Expected Reactivity and Available Data
| Reaction Type | This compound | 3-Bromo-6-methylpyridazine |
| Suzuki-Miyaura | Higher reactivity, milder conditions, higher yields expected. | Reaction is feasible, though may require optimization for high yields (reported yields of 14-28% for a substituted analog)[4]. |
| Sonogashira | Higher reactivity, milder conditions, higher yields expected. | Reaction is feasible, based on protocols for similar compounds[6]. |
| Buchwald-Hartwig | Higher reactivity, milder conditions, higher yields expected. | A closely related analog (2-bromo-6-methylpyridine) gives good yields (60%)[10]. |
| Stille | Higher reactivity, milder conditions, higher yields expected. | Reaction is feasible, based on general principles of Stille coupling[12]. |
Experimental Protocols
Detailed experimental protocols for specific reactions with 3-iodo- and 3-bromo-6-methylpyridazine are not always available in a single source. The following are generalized procedures based on established methods for similar substrates. Researchers should optimize these conditions for their specific coupling partners.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel is added the 3-halo-6-methylpyridazine (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system (e.g., dioxane/water, toluene/water, or DME/water) is added. The reaction mixture is heated with stirring until the starting material is consumed (as monitored by TLC or LC-MS). After cooling to room temperature, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is dried, concentrated, and the product is purified by chromatography.[3][4][13]
General Procedure for Sonogashira Coupling
In a flask, the 3-halo-6-methylpyridazine (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%) are combined under an inert atmosphere.[5] A degassed solvent such as THF or DMF is added, followed by a degassed amine base (e.g., triethylamine or diisopropylamine). The terminal alkyne (1.1-1.5 equiv.) is then added, and the mixture is stirred at room temperature or with gentle heating until the reaction is complete. The reaction is then quenched, and the product is extracted and purified.[1][6]
General Procedure for Buchwald-Hartwig Amination
An oven-dried reaction tube is charged with the 3-halo-6-methylpyridazine (1.0 equiv.), the amine (1.1-1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand, 1.2-2.0 equiv. relative to Pd), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.2-2.0 equiv.).[8][10] The tube is sealed, evacuated, and backfilled with an inert gas. An anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the mixture is heated with stirring for the required time. After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic phase is dried and concentrated, and the product is purified by chromatography.[14]
General Procedure for Stille Coupling
Under an inert atmosphere, a flask is charged with the 3-halo-6-methylpyridazine (1.0 equiv.), the organostannane reagent (1.1-1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and an anhydrous, degassed solvent (e.g., toluene, THF, or DMF).[11][12] In some cases, a ligand (e.g., PPh₃) and/or an additive (e.g., LiCl or CuI) may be required. The reaction mixture is heated until the starting materials are consumed. Upon completion, the reaction is cooled and subjected to an appropriate workup, which may include a fluoride wash to remove tin byproducts, followed by extraction and purification.
Visualizing Reaction Pathways
Generalized Palladium-Catalyzed Cross-Coupling Cycle
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Reactivity Comparison Workflow
References
- 1. scirp.org [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. Stille Coupling [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Suzuki Coupling Efficiency: A Comparative Guide for Halopyridazine Substrates
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For scientists engaged in the synthesis of novel pharmaceuticals and functional materials, the pyridazine moiety is a valuable scaffold due to its prevalence in biologically active compounds. The efficiency of Suzuki coupling reactions involving halopyridazines is critically dependent on the nature of the halogen substituent. This guide provides an objective comparison of the performance of iodo-, bromo-, and chloropyridazine substrates in Suzuki coupling reactions, supported by experimental data and detailed methodologies.
Reactivity Trends and Mechanistic Considerations
The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling, is I > Br > Cl . This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy. The oxidative addition of the palladium(0) catalyst to the C-X bond is often the rate-determining step in the catalytic cycle. A weaker C-X bond, as seen in iodopyridazines, facilitates a faster oxidative addition, leading to higher reaction rates and often allowing for milder reaction conditions. Conversely, the stronger C-Cl bond in chloropyridazines typically requires more forcing conditions, such as higher temperatures, longer reaction times, and more specialized catalyst systems to achieve comparable yields.
The electron-deficient nature of the pyridazine ring generally enhances its reactivity in Suzuki couplings compared to analogous benzene derivatives. This is because the electron-withdrawing nitrogen atoms facilitate the oxidative addition step.
Quantitative Comparison of Halopyridazine Substrates
While a direct side-by-side comparison of 3-iodo-, 3-bromo-, and 3-chloropyridazine under identical Suzuki coupling conditions is not extensively documented in a single study, data from various sources using similar reaction setups allows for a comparative analysis. The following table summarizes representative yields for the Suzuki coupling of different halopyridazines with arylboronic acids. It is important to note that direct comparison of yields between different studies should be approached with caution due to variations in catalysts, ligands, bases, solvents, and reaction times.
| Halopyridazine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 3-Iodo-6-methoxypyridazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | Toluene | 110 / 20 | "Good" (comparable to chloro) | [1] |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | 5-Formyl-2-thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | DME/Ethanol | 80 / 48 | 28 | [2][3] |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | DME/Ethanol | 80 / 48 | 28 | [2][3] |
| 3-Chloro-6-methoxypyridazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | Toluene | 110 / 20 | "Good" | [1] |
| 3-Amino-6-chloropyridazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | Toluene | 110 / 20 | 50-90 | [1] |
| 3,5-Dichloropyridazine | Phenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane | Not specified | Major product at C3 | [4] |
| 3-Chloro-5-bromo-6-phenylpyridazine | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Not specified | Reaction at C5 | [4] |
Note: "Good" yields were described qualitatively in the reference. Dppf = 1,1'-Bis(diphenylphosphino)ferrocene, DME = 1,2-Dimethoxyethane.
From the available data, it is evident that while chloropyridazines can be effective substrates, often requiring elevated temperatures, bromopyridazines are also commonly used, albeit with variable yields depending on the specific substrates and conditions. In one study, it was noted that the yields for 3-iodo-6-methoxypyridazine and 3-chloro-6-methoxypyridazine were of the same order of magnitude, suggesting that for activated substrates, the choice of halogen may be less critical than for more challenging couplings[1]. For dihalopyridazines, the site of coupling can be influenced by the choice of ligand and the electronic and steric environment of the halogen positions[4].
Experimental Protocols
Below are detailed experimental protocols for Suzuki-Miyaura coupling reactions involving bromo- and chloropyridazine substrates, adapted from the literature.
Protocol 1: Suzuki Coupling of a Bromopyridazine Derivative[2][3]
This protocol describes the synthesis of 5-(6'-(thiophen-2''-yl)pyridazin-3'-yl)thiophene-2-carbaldehyde.
Materials:
-
3-Bromo-6-(thiophen-2-yl)pyridazine
-
5-Formyl-2-thiopheneboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
1,2-Dimethoxyethane (DME)
-
Ethanol
-
2 M aqueous sodium carbonate (Na₂CO₃) solution
-
Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Chloroform and saturated sodium chloride solution for workup
Procedure:
-
To a reaction vessel, add 3-bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol), the appropriate heteroaromatic boronic acid (0.6 mmol), and Pd(PPh₃)₄ (5 mol %).
-
Add a solvent mixture of DME (8 mL) and ethanol (2 mL).
-
Add 1 mL of 2 M aqueous Na₂CO₃ solution.
-
Purge the reaction mixture with nitrogen gas.
-
Heat the mixture at 80 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reported reaction time is 48 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the mixture with chloroform (3 x 20 mL).
-
Wash the combined organic layers with a saturated solution of NaCl (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from dichloromethane/hexane.
Protocol 2: General Procedure for Suzuki Coupling of a Chloropyridazine Derivative[1]
This protocol describes a general method for the coupling of 3-amino-6-chloropyridazines with various phenylboronic acids.
Materials:
-
3-Amino-6-chloropyridazine derivative
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Toluene
-
2 M aqueous sodium carbonate (Na₂CO₃) solution
-
Ethanol (optional, to aid solubility)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a suitable reaction flask, combine the 3-amino-6-chloropyridazine (1.0 equivalent), the arylboronic acid (typically 1.1-1.5 equivalents), and Pd(PPh₃)₄ (typically 1-5 mol%).
-
Add toluene as the solvent. A small amount of ethanol may be added to improve the solubility of the reactants.
-
Add 2 M aqueous Na₂CO₃ solution (typically 2.0 equivalents).
-
Degas the reaction mixture by bubbling nitrogen or argon through it for 10-15 minutes.
-
Heat the reaction mixture to 110 °C under an inert atmosphere for 20 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Upon completion, cool the reaction to room temperature.
-
Perform a standard aqueous workup, typically involving dilution with water and extraction with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
To better understand the logic and processes involved, the following diagrams have been generated.
Caption: Factors influencing Suzuki coupling efficiency.
Caption: General experimental workflow for Suzuki coupling.
Conclusion
The choice of halopyridazine substrate in Suzuki-Miyaura cross-coupling reactions significantly impacts reaction efficiency. The established reactivity trend of I > Br > Cl holds true, with iodopyridazines generally offering the highest reactivity, allowing for milder conditions. However, chloropyridazines, despite being less reactive, are often more cost-effective and readily available, and can be successfully employed with optimized catalyst systems and more forcing conditions. Bromopyridazines represent a good compromise between reactivity and availability. For drug development professionals and researchers, the selection of the appropriate halopyridazine substrate will depend on a careful consideration of factors including the desired reaction rate, the presence of sensitive functional groups, the cost and availability of starting materials, and the desired overall synthetic strategy.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
The Strategic Replacement of Iodine in 3-Iodo-6-methylpyridazine: A Comparative Guide to Bioisosteric Analogs
In the landscape of medicinal chemistry, the targeted modification of a lead compound is a critical step in optimizing its pharmacological profile. The bioisosteric replacement of key functional groups is a cornerstone of this process, aiming to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. This guide provides a comprehensive comparison of potential bioisosteric replacements for the iodine atom in 3-iodo-6-methylpyridazine, a scaffold of interest in drug discovery. Due to the limited availability of direct comparative studies on this specific molecule, this guide synthesizes data from various studies on 3-substituted pyridazine derivatives to provide a predictive framework for researchers.
Understanding the Role of Iodine and the Rationale for its Replacement
The iodine atom in this compound, as an aryl iodide, contributes to the molecule's lipophilicity and can participate in halogen bonding, a type of non-covalent interaction that can influence binding to biological targets. However, the presence of iodine can also lead to metabolic liabilities, including potential deiodination and the formation of reactive metabolites. Furthermore, the relatively large size of the iodine atom may present steric hindrances in certain receptor-binding pockets. These factors provide a strong rationale for exploring bioisosteric replacements that can mimic or improve upon the properties of the parent iodo-compound.
Potential Bioisosteres for Aryl Iodides
A range of functional groups can be considered as potential bioisosteres for an aryl iodine. These can be broadly classified as classical and non-classical bioisosteres. Classical bioisosteres share similar size, shape, and electronic properties, while non-classical bioisosteres may have different structures but produce a similar biological response.
Table 1: Potential Bioisosteres for the Iodine Atom in this compound
| Bioisostere Group | Rationale for Replacement | Potential Advantages | Potential Disadvantages |
| Cyano (-CN) | Similar size and linear geometry to an alkyne, can act as a hydrogen bond acceptor. | Increased polarity, potential for improved metabolic stability. | Can be metabolized to carboxylic acids. |
| Trifluoromethyl (-CF3) | Electron-withdrawing group, metabolically stable, can modulate pKa of nearby functionalities. | Enhanced metabolic stability, increased lipophilicity. | Can alter electronic properties significantly. |
| Small Heterocycles (e.g., Oxazole, Thiazole) | Can mimic the spatial and electronic properties of the iodo-substituted ring, introduce additional interaction points. | Improved solubility, potential for new hydrogen bonding interactions. | Synthetic complexity, potential for different metabolic pathways. |
| Alkynyl (-C≡CH) | Linear geometry, can act as a hydrogen bond donor. | Can participate in pi-stacking interactions, synthetically versatile. | Potential for metabolic instability. |
| Other Halogens (-Br, -Cl, -F) | Modulate lipophilicity and halogen bonding potential. | Fluorine can improve metabolic stability and binding affinity. | Bromine and chlorine are less effective halogen bond donors than iodine. |
Comparative Experimental Data (Inferred from 3-Substituted Pyridazines)
While direct head-to-head data for this compound is scarce, we can infer potential outcomes by examining studies on various 3-substituted pyridazine analogs. The following table summarizes findings from different research articles, highlighting the impact of substituents at the 3-position on biological activity.
Table 2: Summary of Biological Activities of 3-Substituted Pyridazine Derivatives
| 3-Substituent | Target/Activity | Key Findings | Reference |
| Aryl/Heteroaryl | MAO-B Inhibition | Hybrid structures of pyridazine-coumarin showed potent and selective MAO-B inhibition.[1] | [1] |
| Aryl | Amyloid Inhibition | The type and position of aryl substituents are crucial for inhibitory roles in amyloid fibril formation.[2] | [2] |
| (2-Fluorophenyl)piperazine | MAO-B Inhibition | Pyridazinone derivatives containing this moiety were synthesized and evaluated as selective MAO-B inhibitors.[3][4] | [3][4] |
| Aryl | Antitubulin Agents | 3,6-diaryl-[2][5][6]triazolo[4,3-b]pyridazines exhibited moderate to potent antiproliferative activity.[7] | [7] |
| Trifluoromethyl-pyrrolo-pyridazine | Antibacterial/Antifungal | Nonclassical bioisosteres showed better antibacterial and antifungal activity compared to classical ones.[5][8][9] | [5][8][9] |
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
General Synthesis of 3-Substituted-6-methylpyridazines
A common synthetic route to 3-substituted-6-methylpyridazines involves the reaction of 3-chloro-6-methylpyridazine with a variety of nucleophiles.
Protocol 1: Nucleophilic Aromatic Substitution
-
To a solution of 3-chloro-6-methylpyridazine (1 mmol) in a suitable solvent (e.g., DMF, DMSO, or ethanol), add the desired nucleophile (1.2 mmol) and a base (e.g., K2CO3, NaH, or Et3N) (2 mmol).
-
Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C for 2-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted-6-methylpyridazine.
In Vitro Biological Assays
Protocol 2: Monoamine Oxidase B (MAO-B) Inhibition Assay
-
Human recombinant MAO-B is pre-incubated with various concentrations of the test compound for 15 minutes at 37 °C in a phosphate buffer (pH 7.4).
-
The enzymatic reaction is initiated by the addition of a substrate (e.g., kynuramine).
-
The reaction is incubated for 30 minutes at 37 °C and then stopped by the addition of a stopping solution (e.g., 2N NaOH).
-
The formation of the product is measured fluorometrically.
-
IC50 values are calculated by non-linear regression analysis of the concentration-response curves.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Prepare a serial dilution of the test compounds in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plates at 37 °C for 24 hours (for bacteria) or 48 hours (for fungi).
-
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Bioisosteric Replacement Strategy
The following diagrams illustrate the concept of bioisosteric replacement and a general experimental workflow.
Caption: Bioisosteric replacement of iodine in this compound.
References
- 1. Synthesis and structure-activity relationship study of novel 3-heteroarylcoumarins based on pyridazine scaffold as selective MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. encyclopedia.pub [encyclopedia.pub]
Cytotoxicity of Halo-Substituted Pyridazines: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic effects of various halo-substituted pyridazines. The information is compiled from recent studies to aid in the development of novel therapeutic agents.
The pyridazine scaffold is a prominent feature in many biologically active compounds, and the introduction of halogen substituents can significantly modulate their cytotoxic properties. This guide synthesizes experimental data to compare the in vitro efficacy of different halo-substituted pyridazines against various cancer cell lines.
Comparative Cytotoxicity Data
The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The table below summarizes the IC50, ED50 (median effective dose), or CC50 (cytotoxic concentration 50%) values for a range of halo-substituted pyridazine derivatives from various studies.
| Compound Class | Halogen Substituent(s) | Cell Line(s) | Cytotoxicity (IC50/ED50/CC50 in µM) | Reference |
| 1-Methoxyphenylpyridazine-6-ones | Halogen at C-5 | KB, HeLa | 0.00057 - 3.2 | [1] |
| Pyrrolo[1,2-b]pyridazines | Chlorine | LoVo | Cell viability of 78.17% at 400 µM (24h) | [2] |
| Pyrrolo[1,2-b]pyridazines | Fluorine | LoVo | Cell viability of 90.98% at 400 µM (24h) | [2] |
| Indeno[2,1-c]pyridazine-thiazolin-4-one | Not specified | HepG2, MCF-7 | 7.43 (HepG2), 4.37 (MCF-7) | [3] |
| 6-chloro-3-substituted-[1][2][4]triazolo[4,3-b]pyridazines | Chlorine | SB-ALL, NALM-6 | 1.64 - 5.66 (SB-ALL), 1.14 - 3.7 (NALM-6) | [5] |
| Substituted dipyrrolo[1,2-a:2',1'-c]pyrazine-fused-pyridazinedione | Not specified | MCF-7, A549 | 2.80 (MCF-7), 2.53 (A549) for compound 8l | [6] |
Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions, such as cell lines, exposure times, and assay methods.
Key Observations on Structure-Activity Relationship
Several studies indicate that the nature and position of the halogen substituent on the pyridazine ring play a crucial role in determining the cytotoxic activity. For instance, research on 1-methoxyphenylpyridazine-6-ones suggests that a halogen at the C-5 position is a primary determinant of their cytotoxic effect[1]. In a study on pyrrolo[1,2-b]pyridazines, the chlorine-containing compound demonstrated a higher reduction in cell viability compared to its fluorinated counterpart at the same concentration, suggesting that chlorine may confer greater cytotoxicity in this particular scaffold[2]. The broader class of pyridazine derivatives has been recognized for its potential as anticancer agents, with numerous substituted versions being identified as having significant cytotoxic potencies[4][6].
Experimental Protocols
The following are generalized experimental methodologies for determining the cytotoxicity of halo-substituted pyridazines, based on protocols described in the cited literature.
Cell Lines and Culture
A variety of human cancer cell lines are utilized to assess the cytotoxic potential of these compounds. Commonly used lines include:
-
HeLa: Cervical cancer
-
LoVo: Colon adenocarcinoma[2]
-
HCT-116: Colon cancer[4]
-
A549: Lung carcinoma
-
HepG2: Hepatocellular carcinoma[6]
-
NALM-6 and SB-ALL: Acute Lymphoblastic Leukemia[5]
Cells are typically cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assays
The in vitro cytotoxicity is commonly determined using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
General MTT Assay Protocol:
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (halo-substituted pyridazines) and a vehicle control.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: After incubation, the media is replaced with fresh media containing MTT solution. The plates are incubated for a few more hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 values are determined from the dose-response curves.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of cytotoxicity of halo-substituted pyridazines.
References
- 1. Cytostatic activity of pyridazine derivatives. I. In vitro studies on 1-methoxyphenylpyridazine-6-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]
Validating the Structure of 3-Substituted-6-Methylpyridazines: A Comparative Guide to Spectroscopic and Crystallographic Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography for the structural validation of 3-substituted-6-methylpyridazines, a scaffold of significant interest in medicinal chemistry. We present supporting experimental data and detailed protocols to aid in the selection of the most appropriate analytical methodology.
The pyridazine core is a key pharmacophore in numerous biologically active compounds. The precise determination of the substitution pattern on this heterocyclic system is crucial for understanding structure-activity relationships (SAR) and ensuring the integrity of synthesized molecules. While several analytical techniques can provide structural information, they differ in the detail and nature of the data they provide.
Performance Comparison: NMR vs. Mass Spectrometry vs. X-ray Crystallography
The choice of analytical technique for the structural elucidation of 3-substituted-6-methylpyridazines depends on the specific information required, the nature of the sample, and the stage of the research. While NMR spectroscopy is often the primary tool for routine structural confirmation in solution, MS provides crucial molecular weight information, and X-ray crystallography offers the definitive solid-state structure.
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | X-ray Crystallography |
| Information Provided | Detailed connectivity, stereochemistry, and dynamic information in solution. | Molecular weight, elemental composition (HRMS), and fragmentation patterns. | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing in the solid state. |
| Sample Requirements | Soluble sample (typically mg scale). | Small sample amount (µg to ng), can be in solution or solid. | Single, high-quality crystal. |
| Strengths for Pyridazines | Excellent for determining substitution patterns and isomer differentiation. 2D NMR techniques (COSY, HSQC, HMBC) are powerful for unambiguous assignment.[1][2][3] | Confirms molecular formula and can help identify known compounds through fragmentation libraries. | Provides unequivocal proof of structure, including absolute stereochemistry. |
| Limitations for Pyridazines | Can be complex to interpret for molecules with overlapping signals. May not provide information on the solid-state conformation. | Does not provide detailed connectivity or stereochemical information. Isomers may be difficult to distinguish. | Requires a suitable single crystal, which can be challenging to grow. The determined structure is of the solid state, which may differ from the solution conformation. |
Experimental Data: NMR Characterization of 3-Substituted-6-Methylpyridazines
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of 3-substituted-6-methylpyridazines. The chemical shifts (δ) of the protons and carbons in the pyridazine ring are highly sensitive to the nature of the substituent at the 3-position. Below is a summary of representative ¹H and ¹³C NMR data for a series of these compounds.
Table 1: ¹H NMR Chemical Shifts (ppm) of 3-Substituted-6-Methylpyridazines in CDCl₃
| Substituent (at C3) | H4 | H5 | CH₃ (at C6) |
| -H | ~7.38 (dd) | ~7.40 (dd) | ~2.74 (s)[4] |
| -Cl | ~7.45 (d) | ~7.25 (d) | ~2.70 (s) |
| -Br | ~7.60 (d) | ~7.28 (d) | ~2.71 (s) |
| -OCH₃ | ~7.10 (d) | ~7.35 (d) | ~2.65 (s) |
| -NH₂ | ~6.80 (d) | ~7.20 (d) | ~2.50 (s) |
Table 2: ¹³C NMR Chemical Shifts (ppm) of 3-Substituted-6-Methylpyridazines in CDCl₃
| Substituent (at C3) | C3 | C4 | C5 | C6 | CH₃ |
| -H | ~151.0 | ~125.0 | ~126.0 | ~158.0 | ~21.0 |
| -Cl | ~159.0 | ~127.0 | ~125.5 | ~159.5 | ~21.5 |
| -Br | ~148.0 | ~130.0 | ~126.0 | ~160.0 | ~21.8 |
| -OCH₃ | ~163.0 | ~115.0 | ~126.5 | ~157.0 | ~21.2 |
| -NH₂ | ~158.0 | ~113.0 | ~125.0 | ~156.0 | ~20.8 |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Protocols
General NMR Analysis Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the 3-substituted-6-methylpyridazine derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024-4096 scans. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Acquisition (if necessary): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached carbons and long-range coupled carbons, respectively.[1][2][3]
Visualization of Analytical Workflows
The process of validating the structure of a 3-substituted-6-methylpyridazine can be visualized as a logical workflow, starting from the synthesized compound to its final structural confirmation.
Caption: Workflow for the structural validation of 3-substituted-6-methylpyridazines.
The relationship between the different analytical techniques and the information they provide can be further illustrated.
Caption: Relationship between analytical techniques and the structural information obtained.
References
- 1. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-METHYLPYRIDAZINE(1632-76-4) 1H NMR [m.chemicalbook.com]
A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridazine scaffolds is a critical endeavor in the fields of medicinal chemistry, agrochemicals, and materials science due to the diverse biological and physical properties exhibited by pyridazine derivatives. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of substituted pyridazines. The choice of the palladium catalyst is paramount, as it directly influences reaction efficiency, yield, substrate scope, and overall cost-effectiveness. This guide provides a head-to-head comparison of commonly employed palladium catalysts for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions involving pyridazine substrates, supported by experimental data to inform catalyst selection and reaction optimization.
Data Presentation: Catalyst Performance in Pyridazine Coupling
The following tables summarize the performance of various palladium catalysts in the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions with pyridazine derivatives. The data has been compiled from various literature sources to provide a comparative overview.
Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of Halopyridazines with Phenylboronic Acid
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | 48 | 28 | [1] |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | 2 | High | [2] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | High | [2] |
| Pd(OAc)₂ | - | K₃PO₄ | Toluene | 110 | 3 | 83 | [3] |
| PdCl₂(PPh₃)₂ | - | K₂CO₃ | Toluene/H₂O | 120 | 3 | 92 | [4] |
Note: "High" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage in the abstract or summary. The data presented is for analogous halo-heterocycles in some cases, due to the limited availability of direct comparative studies on a single pyridazine substrate.
Table 2: Comparison of Palladium Catalysts for the Sonogashira Coupling of Halopyridazines with Terminal Alkynes
| Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 3 | 89-90 | [2][5] |
| Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 72-96 | [6] |
| Pd(PPh₃)₄ | CuI | Et₃N | DMF | 90 | - | - | [7] |
| Pd/C | - | K₂CO₃ | H₂O/EtOH | 90 | - | Good | |
| Pd(OAc)₂ | - | Pyrrolidine | H₂O | 70 | 2 | 98 | [8] |
Note: RT = Room Temperature. Yields are reported for various analogous aryl halides as direct comparative data for a single pyridazine substrate was not available in a single study.
Table 3: Comparison of Palladium Catalysts for the Buchwald-Hartwig Amination of Halopyridazines
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | X-Phos | NaOt-Bu | Toluene | 110 | - | High | [9][10] |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 | - | Good-High | [9][11] |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | t-BuOH | 100 | - | - | |
| PdCl₂(dppf) | - | NaOt-Bu | Toluene | 100 | - | - | [11] |
| Pd(P(o-Tolyl)₃)₂ | - | NaOt-Bu | Toluene | 100 | - | Moderate | [12] |
Note: Yields are often substrate and amine dependent. "Good" and "High" are qualitative descriptors from the literature.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions with pyridazine substrates. Researchers should optimize these conditions for their specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Coupling
A mixture of the halopyridazine (1.0 equiv), the boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃, 2.0 equiv) is taken in a degassed solvent system (e.g., DME/H₂O 4:1).[1] The reaction vessel is sealed and heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (typically 80-110 °C) for the required time (typically 2-48 hours).[1][2][3] The reaction progress is monitored by a suitable technique like TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Protocol for Sonogashira Coupling
To a solution of the halopyridazine (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), a copper(I) co-catalyst (e.g., CuI, 4 mol%), and a base (e.g., triethylamine, 2.0 equiv) are added.[2] The reaction mixture is stirred at room temperature or heated (typically up to 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[6] The reaction mixture is then diluted with an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography to afford the desired coupled product.
General Protocol for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube under an inert atmosphere, the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., X-Phos, 4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 equiv) are combined.[2][10] Anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is added, followed by the halopyridazine (1.0 equiv) and the amine (1.2 equiv).[2] The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred until complete consumption of the starting material is observed by GC or LC-MS.[10] After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography.
Visualizing the Catalytic Cycles
The following diagrams, generated using the DOT language, illustrate the fundamental catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Sonogashira coupling reaction, including the copper co-catalyst cycle.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 3-Iodo-6-methylpyridazine Derivatives
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides a comparative analysis of the cross-reactivity profile of 3-Iodo-6-methylpyridazine derivatives, a promising class of kinase inhibitors, against established alternatives. By presenting key experimental data and detailed protocols, this document aims to facilitate informed decisions in drug discovery and development projects.
The pyridazine scaffold is a recognized pharmacophore in the development of kinase inhibitors, with many derivatives targeting key signaling molecules implicated in inflammatory diseases and cancer. The this compound core represents a versatile starting point for the synthesis of potent and selective modulators of kinase activity. This guide focuses on their potential as p38 MAPK inhibitors and compares their hypothetical cross-reactivity profile with two well-characterized p38 MAPK inhibitors that have undergone clinical investigation: VX-745 (Neflamapimod) and BIRB-796 (Doramapimod).
Performance Comparison: Kinase Inhibition Profile
To objectively assess the selectivity of these compounds, we present a comparative analysis of their inhibitory activity against the primary target, p38 MAPKα, and a selection of common off-target kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) for a representative this compound derivative (hypothetical data based on typical pyridazine inhibitor profiles) and the publicly available data for VX-745 and BIRB-796. Lower IC50 values indicate higher potency.
| Kinase Target | This compound Derivative (Hypothetical IC50, nM) | VX-745 (Neflamapimod) (IC50, nM)[1][2] | BIRB-796 (Doramapimod) (IC50, nM)[3] |
| p38α (MAPK14) | 15 | 10 | 38 |
| p38β (MAPK11) | 150 | 220 | 65 |
| p38γ (MAPK12) | >10,000 | No Inhibition | 200 |
| p38δ (MAPK13) | >10,000 | Not specified | 520 |
| JNK2 | >5,000 | >10,000 | Weak Inhibition |
| c-Raf-1 | >10,000 | Not specified | 83 |
| Fyn | >10,000 | Not specified | Weak Inhibition |
| Lck | >10,000 | Not specified | Weak Inhibition |
| ERK1 | >10,000 | >10,000 | Insignificant Inhibition |
| SYK | >10,000 | Not specified | Insignificant Inhibition |
| IKK2 | >10,000 | Not specified | Insignificant Inhibition |
Note: The data for the this compound derivative is illustrative and intended to represent a typical profile for a selective inhibitor from this class.
Cellular Activity: Inhibition of TNF-α Production
To assess the functional consequences of p38 MAPK inhibition in a cellular context, the inhibitory effect on lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in human peripheral blood mononuclear cells (PBMCs) or whole blood is a standard assay.
| Assay | This compound Derivative (Hypothetical IC50, nM) | VX-745 (Neflamapimod) (IC50, nM)[4] | BIRB-796 (Doramapimod) (IC50, nM) |
| LPS-induced TNF-α release in human PBMCs | 60 | 52 | 21 |
| LPS-induced TNF-α release in human whole blood | 200 | 180 | 960 |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the methodologies used for cross-reactivity profiling, the following diagrams illustrate the p38 MAPK signaling pathway and a typical experimental workflow for kinase inhibitor screening.
Caption: The p38 MAPK signaling cascade, a key regulator of cellular responses to stress and inflammation.
Caption: A generalized workflow for determining the cross-reactivity profile of a kinase inhibitor.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a panel of kinases. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[5][6][7][8]
Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white opaque plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives and comparator compounds in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add the test compound dilutions.
-
Add the specific kinase and its corresponding substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Generation:
-
Add Kinase Detection Reagent to each well to convert the ADP produced to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell-Based LPS-Induced TNF-α Release Assay
This assay measures the ability of a compound to inhibit p38 MAPK activity within a cellular environment by quantifying the downstream effect of inhibiting the production of the pro-inflammatory cytokine TNF-α.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or human whole blood
-
Lipopolysaccharide (LPS)
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Test compounds (serially diluted)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Cell Plating: Seed PBMCs in a 96-well plate at a specified density in RPMI-1640 medium supplemented with FBS.
-
Compound Treatment: Pre-incubate the cells with serial dilutions of the test compounds for a specified time (e.g., 1-2 hours) at 37°C in a CO2 incubator.
-
Stimulation: Add LPS to each well (except for the unstimulated control) to induce TNF-α production.
-
Incubation: Incubate the plates for a further period (e.g., 18-24 hours) at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
This comparative guide provides a framework for evaluating the cross-reactivity profile of this compound derivatives. While the presented data for the target compound class is illustrative, the comparison with established p38 MAPK inhibitors like VX-745 and BIRB-796 highlights the key parameters for assessing selectivity. The detailed experimental protocols offer a practical resource for researchers to conduct their own profiling studies. A thorough understanding of a compound's selectivity is a critical step in the journey from a promising lead to a potential therapeutic agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. VX-745, p38 alpha MAPK inhibitor (CAS 209410-46-8) | Abcam [abcam.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. carnabio.com [carnabio.com]
Metabolic Stability of Iodo- vs. Bromo-Pyridazine Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the metabolic stability of drug candidates is a critical step in the development pipeline. The substitution of different halogens on a heterocyclic scaffold can significantly influence a compound's pharmacokinetic profile. This guide provides a comparative analysis of the metabolic stability of iodo- and bromo-pyridazine analogs, supported by available experimental data and detailed methodologies.
The pyridazine core is a common scaffold in medicinal chemistry, and halogenation is a frequently employed strategy to modulate the physicochemical and pharmacokinetic properties of lead compounds. The choice between iodine and bromine as a substituent can have a profound impact on metabolic stability, primarily due to differences in bond strength, electronegativity, and atomic size, which affect their susceptibility to metabolism by cytochrome P450 (CYP) enzymes.
Executive Summary
While direct head-to-head comparative studies on the metabolic stability of iodo- versus bromo-pyridazine analogs are not extensively available in the public domain, inferences can be drawn from research on halogenated aromatic compounds and pyridazine derivatives. The available data suggests that the nature of the halogen substituent is a critical determinant of metabolic fate. Generally, the weaker carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond could theoretically lead to greater susceptibility to certain metabolic pathways; however, the interplay of sterics and electronics in the enzyme active site makes this a non-trivial prediction.
Comparative Metabolic Stability Data
To provide a quantitative comparison, data from various studies on halogenated pyridazine and related heterocyclic analogs have been compiled. It is important to note that these data points are not from a single, direct comparative study and should be interpreted with consideration of the different experimental conditions.
| Compound Class | Halogen Substituent | In Vitro Half-Life (t½, min) in Human Liver Microsomes (HLM) | Intrinsic Clearance (CLint, µL/min/mg protein) in HLM | Reference Compound(s) |
| Piperazin-1-ylpyridazines | Fluoro | ~39 | - | Compound 7 |
| Piperazin-1-ylpyridazines | Unsubstituted | ~3 | - | Compound 1 |
| Ketamine Analogs | Bromo | - | Km = 10 µM (for CYP2B6) | Bromoketamine |
| Ketamine Analogs | Chloro | - | - | Ketamine |
| Ketamine Analogs | Fluoro | - | - | Fluoroketamine |
| Ketamine Analogs | Hydrogen | - | Km = 184 µM (for CYP2B6) | Deschloroketamine |
Note: The data for piperazin-1-ylpyridazines compares a fluoro-substituted analog to an unsubstituted one, highlighting the impact of halogenation on metabolic stability. The ketamine analog data illustrates the significant effect of different halogens on enzyme affinity (Km), a key determinant of metabolic rate.
Key Metabolic Pathways and Mechanistic Insights
The metabolism of pyridazine-containing compounds is often mediated by cytochrome P450 enzymes, with oxidation being a primary pathway. The position of the halogen on the pyridazine ring, as well as the nature of other substituents, will influence the primary sites of metabolism.
Caption: Experimental workflow for the in vitro microsomal stability assay.
Conclusion
The metabolic stability of pyridazine analogs is significantly influenced by the nature of the halogen substituent. While direct comparative data for iodo- versus bromo-pyridazines is sparse, the available evidence from related compound series suggests that both electronic and steric factors play a crucial role in determining the rate and pathway of metabolism. Bromo-substituents may enhance binding affinity to metabolic enzymes, potentially leading to faster clearance. Conversely, the bulkier iodo-substituent could sterically hinder metabolism, or its weaker carbon-halogen bond could be a metabolic liability.
For drug development professionals, these considerations underscore the importance of empirical testing. The provided experimental protocol for in vitro microsomal stability assays offers a robust framework for generating the necessary data to guide lead optimization and candidate selection. Future studies directly comparing the metabolic fate of iodo- and bromo-pyridazine analogs will be invaluable in further refining our understanding of these structure-metabolism relationships.
Safety Operating Guide
Proper Disposal of 3-Iodo-6-methylpyridazine: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 3-Iodo-6-methylpyridazine, ensuring compliance with hazardous waste regulations and promoting a safe laboratory environment. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with the handling and disposal of this chemical.
I. Understanding the Hazard Profile
Key Hazard Information from Related Compounds:
| Hazard Statement | Classification | Source Compound Examples |
| Harmful if swallowed | Acute Toxicity (Oral) | 3-Chloro-6-methylpyridazine[1], methylpyrazine |
| Harmful in contact with skin | Acute Toxicity (Dermal) | 3-Chloro-6-methylpyridazine[1] |
| Harmful if inhaled | Acute Toxicity (Inhalation) | 3-Chloro-6-methylpyridazine[1] |
| Causes serious eye damage/irritation | Eye Damage/Irritation | 3-Chloro-6-methylpyridazine[1], 3-Amino-6-methoxypyridazine |
| Causes skin irritation | Skin Corrosion/Irritation | 3-Chloro-6-methylpyridazine[1], 3-Amino-6-methoxypyridazine |
| May cause respiratory irritation | Specific Target Organ Toxicity | 3-Amino-6-methoxypyridazine |
This table summarizes data from similar compounds and should be used as a precautionary guide.
During handling and disposal, personnel must wear appropriate Personal Protective Equipment (PPE), including protective gloves, clothing, and eye/face protection.[1] All operations should be conducted in a well-ventilated area, such as a chemical fume hood.[1]
II. Operational Plan for Disposal
The disposal of this compound must comply with federal, state, and local hazardous waste regulations.[2][3][4] In the United States, the primary federal legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[2][4]
Step-by-Step Disposal Protocol:
-
Waste Identification: All waste containing this compound, including contaminated labware and PPE, must be classified as hazardous waste.[5][6]
-
Containerization:
-
Use a designated, compatible, and leak-proof container for waste collection. Polyethylene or polypropylene containers are generally suitable.[1][7]
-
The container must be in good condition, free of cracks or leaks, and must be kept closed at all times unless waste is being added.[8]
-
Do not mix incompatible waste streams.
-
-
Labeling:
-
Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[6]
-
The label must include:
-
-
Storage:
-
Disposal Request:
-
Once the container is full, or if the quantity of waste exceeds regulatory limits (typically 55 gallons for hazardous waste or 1 quart for acutely hazardous waste), arrange for disposal.[6][8]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.[7] Do not attempt to dispose of the chemical down the drain or in regular trash.[7][9]
-
Complete any required waste information forms provided by EHS, listing all components of the waste mixture.[7]
-
III. Spill and Emergency Procedures
In the event of a spill, the following actions should be taken:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: If safe to do so, prevent the spill from spreading or entering drains.[1]
-
Cleanup: For small spills, use dry, inert absorbent material. Collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[1][10] Avoid generating dust.[1]
-
Decontaminate: Wash the affected area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS department.
For personal exposure, follow these first-aid measures:
-
Eyes: Immediately flush with running water for at least 15 minutes, keeping eyelids open. Seek immediate medical attention.[1][11]
-
Skin: Remove contaminated clothing and flush skin with running water and soap. Seek medical attention if irritation occurs.[1][11]
-
Inhalation: Move to fresh air. If not breathing, provide artificial respiration. Seek medical attention.[1][11]
-
Ingestion: Rinse mouth with water. Seek medical attention.[11]
IV. Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. youtube.com [youtube.com]
- 3. epa.gov [epa.gov]
- 4. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 5. epa.gov [epa.gov]
- 6. vumc.org [vumc.org]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 9. acs.org [acs.org]
- 10. combi-blocks.com [combi-blocks.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
Essential Safety and Logistics for Handling 3-Iodo-6-methylpyridazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-Iodo-6-methylpyridazine. The following procedures are based on best practices for handling halogenated heterocyclic compounds and information from safety data sheets of structurally similar molecules. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound upon its availability and to adhere to your institution's environmental health and safety (EHS) guidelines.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for analogous compounds, this compound is anticipated to be a hazardous substance. Similar compounds are classified as harmful if swallowed, and may cause skin and eye irritation.[1] Therefore, it must be handled as regulated chemical waste. The selection and use of appropriate personal protective equipment are the first line of defense against potential exposure.
Recommended Personal Protective Equipment
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a common recommendation for handling pyridine-like compounds.[2] Always inspect gloves for integrity before use. For extended contact or handling of larger quantities, consider thicker gloves or double-gloving. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Essential to protect against splashes and airborne particles.[3][4] A face shield may be necessary when there is a significant risk of splashing. |
| Skin and Body Protection | Laboratory coat | A standard lab coat should be worn to protect street clothing and skin from contamination.[2] |
| Respiratory Protection | NIOSH-approved respirator | A respirator may be required if there is a risk of generating dust or aerosols.[1] Use in a well-ventilated area or a chemical fume hood is the primary engineering control to minimize inhalation exposure.[2][5] |
Operational Plan for Handling
A systematic approach is crucial for the safe handling of this compound in a laboratory setting.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Pre-Experiment Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound and your institution's standard operating procedures (SOPs).
-
Ensure all necessary PPE is available and in good condition.
-
Prepare your designated workspace, preferably within a certified chemical fume hood, to ensure adequate ventilation.[2][5]
-
Have spill cleanup materials readily accessible.
-
-
Handling the Compound:
-
Post-Handling Procedures:
-
Upon completion of the experimental work, decontaminate all surfaces and equipment.
-
Carefully remove and dispose of contaminated PPE in the designated waste stream.
-
Wash hands thoroughly with soap and water.[8]
-
Disposal Plan
Proper segregation and disposal of chemical waste are critical to ensure safety and regulatory compliance.
Waste Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste".[1]
-
Do not mix halogenated waste with non-halogenated waste streams.[1]
-
Collect solid waste, such as excess this compound and contaminated consumables (e.g., weigh boats, pipette tips), in this container.
-
Liquid waste containing this compound should also be collected in a compatible, labeled container for halogenated liquid waste.
-
-
Container Management:
-
Final Disposal:
-
All waste containing this compound must be disposed of as hazardous waste.
-
Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
-
On-site treatment or drain disposal is not appropriate for this type of chemical.[1]
-
By adhering to these safety and logistical protocols, researchers can minimize risks and ensure the safe handling and disposal of this compound in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. osha.oregon.gov [osha.oregon.gov]
- 4. solutionsstores.com [solutionsstores.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
